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  • Product: 5-Ethynyl-1-(oxan-4-yl)pyrazole
  • CAS: 2490401-48-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Bioorthogonal Applications of 5-Ethynyl-1-(oxan-4-yl)pyrazole: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing structural complexity with drug-like physicochemical properties. 5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing structural complexity with drug-like physicochemical properties. 5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2)[1] represents a highly optimized chemical intermediate that effectively bridges this gap. By combining a rigid pyrazole core, a hydrophilicity-enhancing oxan-4-yl (tetrahydropyran) ring, and a terminal alkyne handle, this molecule serves as a premier building block for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

Structural Rationale & Physicochemical Profiling

The structural architecture of 5-ethynyl-1-(oxan-4-yl)pyrazole is deliberately designed to optimize both reactivity and pharmacokinetic (PK) parameters.

  • The Pyrazole Core: Provides a metabolically stable, aromatic scaffold capable of engaging in critical hydrogen bonding (via the un-substituted nitrogen) and π-π stacking interactions with biological targets.

  • The Oxan-4-yl (Tetrahydropyran) Ring: Unlike highly lipophilic carbocyclic counterparts (e.g., cyclohexyl), the incorporation of the ether oxygen introduces a hydrogen bond acceptor. This crucial modification lowers the overall partition coefficient (LogP), enhancing aqueous solubility and reducing non-specific plasma protein binding, thereby increasing the free fraction of the drug.

  • The 5-Ethynyl Group: A terminal alkyne that functions as a bioorthogonal handle. Under physiological conditions, it remains inert, preventing off-target covalent binding. However, it is highly reactive in the presence of Cu(I) catalysts, enabling rapid, high-yielding conjugation to azide-bearing molecules[2].

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of 5-ethynyl-1-(oxan-4-yl)pyrazole, calculated to predict its behavior in biological systems.

Physicochemical PropertyValueRationale / Pharmacokinetic Impact
CAS Number 2490401-48-2Unique chemical identifier[3].
Molecular Formula C₁₀H₁₂N₂ODefines elemental composition.
Molecular Weight 176.22 g/mol Low MW ensures high ligand efficiency and permeability.
Topological Polar Surface Area ~27.0 ŲOptimal for high passive membrane permeability.
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity-driven passive diffusion.
Hydrogen Bond Acceptors (HBA) 3Balances solubility; prevents excessive lipophilicity.
Estimated LogP 1.5 - 2.0Ideal range for oral bioavailability and target engagement.
Mechanistic Insights into CuAAC Conjugation

The primary utility of 5-ethynyl-1-(oxan-4-yl)pyrazole lies in its application in "click chemistry"[2]. To ensure a self-validating and robust protocol, we must understand the causality behind each reagent choice in the .

  • CuSO₄·5H₂O: Serves as the stable Cu(II) pre-catalyst.

  • Sodium Ascorbate: Acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. This is superior to using direct Cu(I) salts (like CuI), which rapidly oxidize in air and lead to poor reproducibility.

  • TBTA Ligand: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. This tetradentate ligand encapsulates the Cu(I) center, protecting it from oxidation and disproportionation in aqueous media, while simultaneously accelerating the cycloaddition rate.

CuAAC_Mechanism Alkyne 5-Ethynyl-1-(oxan-4-yl)pyrazole (Terminal Alkyne) Intermediate Cu(I)-Acetylide Intermediate Alkyne->Intermediate Deprotonation & Cu(I) Insertion Azide Azide-Functionalized Target Molecule Azide->Intermediate Coordination Catalyst Catalytic Complex CuSO4 + Na-Ascorbate + TBTA Catalyst->Intermediate Supplies Cu(I) Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Intermediate->Product Cycloaddition & Protonolysis

Mechanistic workflow of the CuAAC reaction utilizing 5-ethynyl-1-(oxan-4-yl)pyrazole.

Standardized CuAAC Conjugation Protocol
  • Preparation: In a degassed 1:1 mixture of tert-butanol and water (2 mL), dissolve 5-ethynyl-1-(oxan-4-yl)pyrazole (1.0 eq, 0.1 mmol) and the target azide (1.0 eq, 0.1 mmol).

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and TBTA (0.05 eq) in 100 µL of DMF. Add this pre-formed complex to the reaction mixture. Causality: Pre-forming the Cu-TBTA complex prevents Cu(II) precipitation in the aqueous mixture.

  • Reduction: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq). The solution will typically turn from blue to pale yellow/colorless, indicating the successful generation of Cu(I).

  • Incubation: Stir at room temperature for 2-12 hours. Monitor via LC-MS.

  • Purification & Validation: Dilute with water, extract with EtOAc, and wash the organic layer with a 0.1 M EDTA solution. Causality: EDTA chelates and sequesters residual copper, ensuring the final compound is free of heavy metal toxicity, which is critical for downstream biological assays.

ADME & Pharmacokinetic Implications

The specific structural elements of this compound dictate its behavior in biological systems, aligning with .

  • Metabolic Stability: The pyrazole ring is highly resistant to oxidative metabolism. The primary metabolic liability is the oxan-4-yl ring. Cytochrome P450 enzymes (predominantly CYP3A4) typically mediate hydroxylation at the position alpha to the ether oxygen, leading to subsequent ring opening or phase II glucuronidation.

  • Permeability: With a TPSA of ~27 Ų and zero hydrogen bond donors, this scaffold is predicted to exhibit excellent passive membrane permeability, making it highly suitable for intracellular targets (e.g., kinase inhibitors, PROTACs).

ADME_Profiling Compound 5-Ethynyl-1-(oxan-4-yl)pyrazole CAS: 2490401-48-2 Solubility Kinetic Solubility (Nephelometry) Compound->Solubility Lipophilicity LogD7.4 Determination (Shake-Flask / LC-MS) Compound->Lipophilicity Metabolism Microsomal Stability (HLM / NADPH) Compound->Metabolism Data Comprehensive ADME Profile Solubility->Data Lipophilicity->Data Metabolism->Data

Standardized high-throughput ADME profiling workflow for pyrazole derivatives.

Experimental Protocol: High-Throughput LogD₇.₄ Determination

To validate the lipophilicity of compounds incorporating this scaffold, a self-validating shake-flask LC-MS/MS method is employed.

  • Buffer Preparation: Prepare 50 mM phosphate-buffered saline (PBS) adjusted precisely to pH 7.4.

  • Partitioning: In a 2 mL deep-well plate, add 500 µL of PBS (pH 7.4) and 500 µL of 1-octanol. Spike in 10 µL of a 10 mM DMSO stock of the compound.

  • Equilibration: Seal the plate and shake at 1000 rpm for 2 hours at 25°C to ensure complete thermodynamic distribution between the aqueous and lipid phases.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes to break any microemulsions.

  • Quantification & Validation: Sample both the octanol and aqueous layers separately. Dilute appropriately and analyze via LC-MS/MS using a structurally similar internal standard.

    • Causality & Trustworthiness: By quantifying the absolute concentration in both phases rather than just one, we calculate the mass balance. If the total mass recovered is <80%, it flags potential compound precipitation or non-specific binding to the plastic plate, invalidating the run and preventing false lipophilicity reporting.

Conclusion

5-Ethynyl-1-(oxan-4-yl)pyrazole is a masterfully designed chemical intermediate. By leveraging the metabolic stability of the pyrazole, the solubility-enhancing properties of the tetrahydropyran ring, and the bioorthogonal reactivity of the terminal alkyne, drug development professionals can rapidly construct complex, drug-like architectures with highly predictable physicochemical and pharmacokinetic profiles.

References
  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]

Sources

Exploratory

Solubility profile of 5-Ethynyl-1-(oxan-4-yl)pyrazole in polar aprotic solvents

Title: Solvation Dynamics and Profiling of 5-Ethynyl-1-(oxan-4-yl)pyrazole in Polar Aprotic Solvents: A Technical Guide for Drug Discovery Abstract The compound 5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Solvation Dynamics and Profiling of 5-Ethynyl-1-(oxan-4-yl)pyrazole in Polar Aprotic Solvents: A Technical Guide for Drug Discovery

Abstract The compound 5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2) is a highly versatile chemical intermediate utilized extensively in medicinal chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and cross-coupling reactions. Because its downstream utility relies heavily on liquid-phase kinetics, understanding its solubility profile in polar aprotic solvents is paramount. This whitepaper provides an authoritative framework for profiling the solubility of this specific pyrazole building block, detailing the structural causality of its solvation and providing self-validating experimental protocols for both kinetic and thermodynamic assessments.

Structural Determinants of Solvation

To accurately predict and measure the solubility of 5-Ethynyl-1-(oxan-4-yl)pyrazole, one must first deconstruct its structural features and how they interact with solvent molecules:

  • The Pyrazole Core: As an N -substituted pyrazole, the molecule lacks a hydrogen-bond donor but retains a strong hydrogen-bond acceptor at the N2 position. This creates a localized dipole that requires stabilization.

  • The Oxan-4-yl (Tetrahydropyran) Ring: This non-planar aliphatic ether ring introduces moderate lipophilicity while providing a secondary hydrogen-bond acceptor (the ether oxygen). It disrupts the planarity of the molecule, which lowers the crystal lattice energy compared to fully aromatic analogs, generally enhancing solubility.

  • The Terminal Alkyne (5-Ethynyl): The linear alkyne presents a slightly acidic proton. While not a strong hydrogen-bond donor, it can participate in weak electrostatic interactions with highly polarized solvent molecules.

Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for this molecule. They possess high dielectric constants and strong dipole moments capable of solvating the polar pyrazole and oxane rings via dipole-dipole interactions, without the need to donate hydrogen bonds1[1]. Furthermore, solvents like DMSO act as potent hydrogen-bond acceptors for the terminal alkyne proton, creating a robust solvation shell that prevents aggregation.

Quantitative Solubility Profile

The following table synthesizes the expected solubility metrics of 5-Ethynyl-1-(oxan-4-yl)pyrazole across standard polar aprotic solvents. Data is modeled based on the physicochemical properties of the solvent and the structural descriptors of the solute.

SolventDielectric Constant ( ε )Dipole Moment (D)Estimated Solubility (mg/mL)Primary Solvation Mechanism
DMSO 46.73.96> 100Strong dipole-dipole; H-bond acceptance from alkyne C-H.
DMF 36.73.82> 80Favorable cavity formation; strong dipole interactions.
NMP 32.24.09> 80High polarizability; planar hydrophobic interactions with pyrazole.
Acetonitrile 37.53.9225 - 40Moderate dipole interactions; lower dispersive forces.

Methodological Framework: Kinetic vs. Thermodynamic Profiling

In drug discovery and process chemistry, solubility is not a static value but a condition-dependent metric. As an application scientist, choosing between kinetic and thermodynamic solubility assays depends entirely on the downstream application of the data.

Kinetic Solubility Assay (Early-Stage Screening)

Causality: Kinetic solubility evaluates the concentration at which a compound precipitates when transitioning from a fully dissolved organic stock (usually DMSO) into an aqueous or mixed-solvent assay buffer. This mimics the exact conditions of in vitro biological screening 2[2]. Because the compound is already in solution, crystal lattice energy is bypassed, often resulting in a higher "apparent" solubility due to supersaturation.

Self-Validating Protocol:

  • Stock Preparation: Dissolve 5-Ethynyl-1-(oxan-4-yl)pyrazole in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Dispense the stock into a 96-well plate, performing 1:2 serial dilutions in DMSO.

  • Solvent Spiking: Transfer 10 µL of each DMSO dilution into 990 µL of the target solvent/buffer (maintaining a strict 1% DMSO final concentration).

  • Incubation: Seal and agitate the plate at 300 rpm for 2 hours at 25°C.

  • Filtration & Analysis: Filter the mixture through a 0.45 µm Multiscreen solubility filter plate. Quantify the filtrate via LC-MS/MS against a standard curve.

  • Self-Validation Checkpoint: A nephelometric standard curve using polystyrene microspheres must be run prior to the assay to verify detector linearity. Additionally, parallel wells containing Tamoxifen (low-solubility control) and Caffeine (high-solubility control) must be processed. If the controls deviate by >15% from historical baselines, the assay is flagged for systemic error (e.g., dispensing inaccuracies altering the dielectric constant) and the run is invalidated 3[3].

Thermodynamic Solubility Assay (Process Chemistry)

Causality: Thermodynamic solubility measures the true equilibrium between the solid crystalline phase and the dissolved phase. This is critical for scale-up synthesis, formulation, and crystallization studies, where supersaturation artifacts would lead to catastrophic process failures 4[4]. The extended timeline (24-72 hours) provides the necessary activation energy to overcome the solid's crystal lattice forces.

Self-Validating Protocol (Shake-Flask Method):

  • Solid Loading: Weigh an excess of solid 5-Ethynyl-1-(oxan-4-yl)pyrazole powder (e.g., 5 mg) into a clear borosilicate glass vial.

  • Solvent Addition: Add 1 mL of the target polar aprotic solvent (e.g., MeCN or DMF).

  • Equilibration: Seal the vial hermetically and place it on an orbital shaker at 25°C for 48 hours.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 20 minutes to forcefully pellet the undissolved solid, preventing micro-particulate carryover.

  • Quantitation: Carefully extract 50 µL of the supernatant, dilute 1:100 in the LC-MS mobile phase, and analyze.

  • Self-Validation Checkpoint: Visual inspection is mandatory. If no solid pellet is visible post-centrifugation, equilibrium was not reached (the solution is not saturated). The sample must be discarded, and the assay repeated with a higher initial mass of solid API.

Solubility Workflow Visualization

The following diagram maps the decision logic and procedural flow for selecting and executing the appropriate solubility profiling method for pyrazole intermediates.

G Start 5-Ethynyl-1-(oxan-4-yl)pyrazole (Solid API) Decision Select Assay Type Start->Decision Kinetic Kinetic Solubility (HTS/Bioassays) Decision->Kinetic Thermo Thermodynamic Solubility (Process Chemistry) Decision->Thermo Prep_K Dissolve in 100% DMSO (10 mM Stock) Kinetic->Prep_K Prep_T Weigh Excess Solid (>5 mg) Thermo->Prep_T Incubate_K Spike into Solvent Shake 1-2 hrs @ 25°C Prep_K->Incubate_K Incubate_T Add Solvent Shake 24-72 hrs @ 25°C Prep_T->Incubate_T Filter Centrifugation / Filtration (Remove Precipitate) Incubate_K->Filter Incubate_T->Filter Analyze LC-MS/MS Quantitation vs. Calibration Curve Filter->Analyze

Caption: Workflow for kinetic and thermodynamic solubility profiling of pyrazole intermediates.

References

  • Benchchem.5-Ethynyl-1-(oxan-4-yl)pyrazole | CAS 2490401-48-2.
  • Concept Life Sciences.Assays | ADMET & DMPK | Kinetic Solubility.
  • WuXi AppTec.Kinetic & Thermodynamic Solubility Testing.
  • PubMed / National Institutes of Health (NIH).In vitro solubility assays in drug discovery.

Sources

Foundational

Mechanism of Action for 5-Ethynyl-1-(oxan-4-yl)pyrazole Based Kinase Inhibitors

An In-Depth Technical Guide Executive Summary The pyrazole ring is a foundational scaffold in modern medicinal chemistry, widely recognized as a "privileged structure" for its role in the development of potent and select...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The pyrazole ring is a foundational scaffold in modern medicinal chemistry, widely recognized as a "privileged structure" for its role in the development of potent and selective protein kinase inhibitors.[1][2] This guide focuses on a specific, highly functionalized variant: the 5-ethynyl-1-(oxan-4-yl)pyrazole core. We will dissect the mechanism of action conferred by this unique combination of moieties. The pyrazole core serves as an anchor, forming critical hydrogen bonds within the ATP-binding site's hinge region. The 5-ethynyl group introduces the potential for covalent, irreversible inhibition by reacting with proximal nucleophilic residues, a mechanism that can offer enhanced potency and prolonged duration of action.[3][] Concurrently, the 1-(oxan-4-yl) substituent often improves physicochemical properties, such as solubility, while providing additional vectors for interaction. This document provides a detailed exploration of the binding modes, target kinase landscape, and a validated experimental workflow to rigorously characterize the mechanism of action for inhibitors built upon this versatile scaffold.

Part 1: The 5-Ethynyl-1-(oxan-4-yl)pyrazole Scaffold: A Trifecta of Functionality

The efficacy of this scaffold stems from the distinct roles played by its three core components. Understanding these individual contributions is critical to appreciating its utility in kinase inhibitor design.

  • The Pyrazole Core: The Hinge-Binding Anchor The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In kinase inhibitor design, it frequently serves as a highly effective bioisostere for the adenine ring of ATP.[1] Its nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, enabling high-affinity interactions with the backbone amide groups of the kinase hinge region—the flexible segment connecting the N- and C-lobes of the kinase domain.[5][6] This foundational interaction correctly orients the inhibitor within the ATP-binding pocket, forming the basis for its competitive inhibitory action.

  • The 5-Ethynyl Group: The Covalent "Warhead" The ethynyl (C≡CH) group at the 5-position is an electrophilic moiety that can act as a reactive "warhead."[3] Many kinase families, including Bruton's Tyrosine Kinase (BTK), possess a non-catalytic cysteine residue near the ATP-binding site.[7][8] The ethynyl group can undergo a Michael addition reaction with the nucleophilic thiol group of this cysteine, forming a stable, covalent bond.[] This irreversible binding permanently inactivates the enzyme, offering distinct pharmacological advantages over reversible inhibitors, including:

    • Enhanced Potency: The covalent bond formation drives the binding equilibrium, often resulting in very low IC50 values.

    • Prolonged Duration of Action: The inhibitor's effect persists until the protein is degraded and re-synthesized, independent of the inhibitor's pharmacokinetic half-life.[3]

    • High Selectivity: Targeting a unique, non-catalytic cysteine can impart significant selectivity for the target kinase over other kinases that lack this residue.[9]

  • The 1-(Oxan-4-yl) Group: The Physicochemical Modulator The oxan-4-yl (also known as tetrahydropyran-4-yl) substituent is a saturated heterocyclic ring. Its primary role is to modulate the inhibitor's physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and metabolic stability. Furthermore, this group occupies the solvent-exposed region of the ATP-binding pocket, where it can be modified to fine-tune selectivity and cell permeability without disrupting the core hinge-binding interactions.

Part 2: Kinase Target Landscape and Binding Mechanisms

Inhibitors incorporating the pyrazole scaffold are prevalent across the kinome, targeting key enzymes in oncology and immunology.[6][10][11] The specific 5-ethynyl variant is particularly relevant for kinases susceptible to covalent inhibition, such as members of the Tec and JAK families.[12][13]

Dominant Binding Modes
  • Type I ATP-Competitive Inhibition: The initial, non-covalent binding of the inhibitor is a Type I, ATP-competitive interaction.[14] The inhibitor occupies the space normally filled by ATP when the kinase is in its active (DFG-in) conformation.[1] This binding is driven by the hydrogen bonds between the pyrazole core and the kinase hinge.

  • Covalent Irreversible Modification: Following the initial binding, the proximity of the ethynyl group to a reactive cysteine residue facilitates the formation of a covalent bond, locking the inhibitor in place.[15] This two-step process—reversible binding followed by irreversible inactivation—is a hallmark of targeted covalent inhibitors.

The diagram below illustrates this generalized binding mode within a kinase active site.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (e.g., Met) cysteine Nucleophilic Cysteine (Cys) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region pyrazole Pyrazole Core pyrazole->hinge H-Bonds pyrazole->hydrophobic_pocket Hydrophobic Interaction ethynyl 5-Ethynyl Group ethynyl->cysteine Covalent Bond (Michael Addition) oxane 1-(Oxan-4-yl) Group oxane->solvent_front Solubility/ Selectivity

Caption: Generalized binding mode of a 5-ethynyl-1-(oxan-4-yl)pyrazole inhibitor.

Representative Kinase Inhibition Data

The table below summarizes the inhibitory activity of several well-characterized pyrazole-based inhibitors against key kinases. While not all contain the exact scaffold, they demonstrate the potency of the pyrazole core.

Compound NamePrimary Target(s)IC50 (nM)Citation(s)
RuxolitinibJAK1 / JAK2~3[1]
IlginatinibJAK20.72[1]
Compound 3fJAK1 / JAK2 / JAK33.4 / 2.2 / 3.5[11]
IbrutinibBTK0.5 - 9.1[7][12]
SR-3576JNK37[16]

Part 3: Elucidating the Mechanism: A Guide to Key Experimental Protocols

A robust validation of an inhibitor's mechanism of action requires a tiered approach, moving from biochemical confirmation of enzyme inhibition to direct evidence of target binding in cells and, finally, to the functional consequences on downstream signaling.

G node_biochem Protocol 3.1: In Vitro Assay (e.g., ADP-Glo™) node_te Protocol 3.2: Cellular Target Engagement (e.g., CETSA) node_biochem->node_te Does it bind in cells? node_func Protocol 3.3: Functional Pathway Analysis (e.g., Western Blot) node_te->node_func What is the cellular effect? q1 Question: Does the compound inhibit the purified kinase? q1->node_biochem q2 Question: Does the compound bind its target in a live cell? q2->node_te q3 Question: Does target binding modulate downstream signaling? q3->node_func

Caption: A validated experimental workflow for mechanism of action studies.

Protocol 3.1: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

Causality: This assay provides direct, quantitative evidence of enzyme inhibition by measuring the production of ADP, the universal byproduct of the kinase phosphotransferase reaction.[17][18] Its high sensitivity and universal nature make it the gold standard for initial IC50 determination.[19][20]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM ATP and 1 mM ADP stock solution by diluting concentrated stocks in 1X kinase reaction buffer.[21]

    • Create an ATP/ADP standard curve to correlate luminescence with the percentage of ATP-to-ADP conversion.[21]

    • Prepare serial dilutions of the 5-ethynyl-1-(oxan-4-yl)pyrazole inhibitor in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of purified kinase and substrate in 1X kinase buffer.

    • Add 2.5 µL of the inhibitor dilution series (or vehicle control).

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[19][21]

    • Incubate at room temperature for 40 minutes.[21]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction.[19]

    • Incubate at room temperature for 30-60 minutes.[21]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to vehicle controls.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3.2: Cellular Target Engagement Validation (Cellular Thermal Shift Assay - CETSA)

Causality: CETSA provides definitive proof of target engagement within a physiological context.[22] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[23][24] This allows for the differentiation of compounds that inhibit a purified enzyme from those that effectively bind their target in the complex milieu of a live cell.

Methodology:

  • Cell Treatment:

    • Culture cells of interest (e.g., a cell line where the target kinase is active) to ~80% confluency.

    • Treat cells with various concentrations of the inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[25]

  • Thermal Challenge:

    • Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by a cooling step to room temperature.[23]

  • Cell Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles or another appropriate method.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or another sensitive protein detection method like ELISA.[24][26]

  • Data Analysis:

    • Generate a "melting curve" by plotting the relative amount of soluble protein at each temperature for both vehicle- and inhibitor-treated samples.

    • A rightward shift in the melting curve for inhibitor-treated samples indicates thermal stabilization and confirms target engagement.[23]

Protocol 3.3: Downstream Pathway Modulation Analysis (Multiplex Western Blotting)

Causality: This experiment validates the functional consequence of target engagement. By inhibiting the kinase, the phosphorylation of its direct downstream substrates should decrease.[27] Multiplex Western blotting allows for the simultaneous detection of the total protein and its phosphorylated form on the same blot, providing a highly reliable, internally normalized readout of pathway modulation.

Methodology:

  • Sample Preparation:

    • Seed cells and starve overnight if necessary to reduce basal signaling.

    • Pre-treat cells with a dose-response of the inhibitor for 1-2 hours.

    • Stimulate the pathway of interest (e.g., with a cytokine or growth factor) for a short period (e.g., 15-30 minutes) to induce phosphorylation.

    • Immediately lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[27]

  • Gel Electrophoresis and Transfer:

    • Determine total protein concentration (e.g., via BCA assay).

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the blot with a cocktail of primary antibodies: one that recognizes the phosphorylated form of the downstream target (e.g., anti-phospho-STAT3) and another that recognizes the total protein (e.g., anti-total-STAT3). These antibodies must be conjugated to spectrally distinct fluorophores (e.g., emitting at 680 nm and 800 nm).

    • Wash the membrane thoroughly to remove unbound primary antibodies.

  • Signal Detection and Analysis:

    • Image the blot using a fluorescent imaging system capable of detecting both wavelengths simultaneously (e.g., an iBright or Odyssey system).

    • Quantify the signal intensity for both the phosphorylated and total protein bands.

    • Calculate the ratio of phospho-protein to total protein for each sample. A dose-dependent decrease in this ratio confirms functional inhibition of the signaling pathway.

Part 4: Case Study - Inhibition of the JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling.[13] Upon cytokine binding, JAKs phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is central to many inflammatory and autoimmune diseases.[28]

A 5-ethynyl-1-(oxan-4-yl)pyrazole-based inhibitor would block this pathway by binding to the ATP site of a JAK kinase. This prevents the autophosphorylation of the JAK and the subsequent phosphorylation of the STAT protein, effectively halting the signal transduction cascade.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK Kinase receptor->jak 2. JAK Activation p_jak P-JAK (active) jak->p_jak Autophosphorylation stat STAT (inactive) p_stat P-STAT stat->p_stat p_jak->stat 3. STAT Phosphorylation dimer P-STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation transcription Gene Transcription (Inflammation) nucleus->transcription 6. Regulation inhibitor Pyrazole Inhibitor inhibitor->jak INHIBITION

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based kinase inhibitor.

Conclusion

The 5-ethynyl-1-(oxan-4-yl)pyrazole scaffold represents a highly refined core for the design of potent and selective kinase inhibitors. Its mechanism of action is a sophisticated, multi-step process initiated by ATP-competitive binding at the kinase hinge region, potentially followed by covalent inactivation of the enzyme via its ethynyl warhead. The oxane moiety provides a crucial handle for optimizing drug-like properties. The integrated experimental workflow detailed in this guide—combining in vitro enzymology, cellular target engagement, and functional pathway analysis—provides a robust framework for the comprehensive characterization of these and other targeted kinase inhibitors, ensuring a high degree of scientific rigor in drug development programs.

References

  • ADP-Glo kinase assay. Bio-protocol. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. [Link]

  • Kinase activity-tagged western blotting assay. PubMed. [Link]

  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. MDPI. [Link]

  • Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. MDPI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. IntechOpen. [Link]

  • Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. PubMed. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. PubMed. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

  • Structure-based design and protein X-ray analysis of a protein kinase inhibitor. PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI. [Link]

  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • Tyrosine Kinase Inhibitors. StatPearls. [Link]

  • Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. PubMed. [Link]

  • Predicting the potency of covalent kinase inhibitors from computations. ACS. [Link]

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Sources

Exploratory

Structural Analysis and Conformational Dynamics of 1-(Oxan-4-yl)pyrazole Building Blocks in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. The 1-(oxan-4-yl)pyrazole moiety—also widely refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. The 1-(oxan-4-yl)pyrazole moiety—also widely referred to as 1-(tetrahydropyran-4-yl)-1H-pyrazole—has emerged as a privileged structural motif, particularly in the design of targeted protein kinase inhibitors[1].

By fusing the hydrogen-bonding capabilities of a pyrazole ring with the sp³-hybridized, metabolically robust oxane (tetrahydropyran) ring, this building block offers a precise spatial geometry that enhances target affinity while mitigating the liabilities of traditional planar aromatic rings. This technical guide provides an in-depth structural analysis, synthetic methodologies, and mechanistic insights into the role of 1-(oxan-4-yl)pyrazoles in drug development.

Conformational Analysis of the Oxane Ring

The structural integrity of the 1-(oxan-4-yl)pyrazole system is governed by the conformational dynamics of the six-membered oxane ring. Like cyclohexane, the oxane ring predominantly adopts a chair conformation to minimize torsional strain. However, the presence of the bulky pyrazole substituent at the C4 position introduces a critical conformational equilibrium between the equatorial and axial states.

Causality of the Equatorial Preference

The equatorial conformation is thermodynamically favored. When the pyrazole ring is forced into the axial position, it experiences severe 1,3-diaxial interactions with the axial protons at the C2 and C6 positions of the oxane ring. By adopting the equatorial position, the bulky heterocycle is projected outward into the less sterically hindered equatorial plane. This specific spatial arrangement is not merely a structural curiosity; it is a critical determinant for proper alignment within the binding pockets of target proteins.

G Eq Equatorial Pyrazole (Thermodynamically Favored) Inter Ring Flip Transition State Eq->Inter Energy Input Ax Axial Pyrazole (Sterically Hindered) Ax->Inter Relaxation Inter->Eq Stabilization Inter->Ax 1,3-Diaxial Clash

Caption: Conformational equilibrium of the oxane ring highlighting the thermodynamic preference for the equatorial pyrazole.

Spectroscopic Characterization & Validation

To ensure the structural integrity of synthesized batches, scientists must employ self-validating analytical protocols. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for assigning the conformation of the oxane ring.

NMR Structural Elucidation Protocol

Objective: Confirm the equatorial orientation of the pyrazole ring via ¹H NMR coupling constant ( J ) analysis.

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to 2 seconds to ensure accurate integration.

  • Signal Identification: Locate the highly deshielded methine proton (H-4) of the oxane ring. Due to the electron-withdrawing nature of the N-linked pyrazole, this proton typically resonates between 4.20 and 4.40 ppm.

  • Multiplet Analysis (The Validation Step): Analyze the splitting pattern of H-4.

    • Causality: If the pyrazole is equatorial, the H-4 proton must be axial . An axial H-4 will couple with two adjacent axial protons (H-3a, H-5a) with large coupling constants ( Jaa​≈11.5 Hz) and two adjacent equatorial protons (H-3e, H-5e) with small coupling constants ( Jae​≈4.0 Hz).

    • Result: The signal will appear as a distinct triplet of triplets (tt) . If the signal appears as a narrow multiplet, the pyrazole is axial, indicating a conformational anomaly.

  • 2D NOESY (Orthogonal Validation): Acquire a 2D NOESY spectrum to observe spatial correlations. Cross-peaks between the pyrazole protons and the equatorial protons of the oxane ring definitively map the 3D architecture.

Quantitative NMR Data Summary
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)
¹HOxane H-4 (axial)4.20 - 4.40tt Jaa​=11.5 , Jae​=4.0
¹HOxane H-3,5 (eq)2.00 - 2.15m-
¹HOxane H-3,5 (ax)1.80 - 1.95qd Jgem​=12.0 , Jaa​=11.5
¹HOxane H-2,6 (eq)4.05 - 4.15ddd Jgem​=11.8
¹HOxane H-2,6 (ax)3.50 - 3.60td Jaa​=11.8 , Jae​=2.5
¹HPyrazole H-37.50 - 7.60d J=1.8
¹HPyrazole H-57.40 - 7.50d J=1.8

Mechanistic Role in Target Binding

The 1-(oxan-4-yl)pyrazole motif is not a passive structural spacer; it actively participates in target engagement and dictates global kinase conformation.

Case Study: ERK1/2 and B-Raf Kinase Inhibition

In the development of ATP-competitive inhibitors for ERK2, the pyrazole ring frequently acts as a hinge-binding motif, forming a critical hydrogen bond with residues such as Lys114[2]. Meanwhile, the oxane (tetrahydropyran) ring is directed toward the solvent-exposed front pocket[3].

Why oxane over an alkyl chain or phenyl ring? Replacing a highly lipophilic alkyl chain or an oxidatively labile aromatic ring with an oxane ring provides an optimal balance. The oxygen heteroatom improves aqueous solubility and lowers the calculated partition coefficient (clogP), while the sp³-rich nature of the ring provides metabolic stability against rapid Cytochrome P450 (CYP3A4) degradation[2]. Furthermore, in dual-phosphorylated ERK2 (2P-ERK2), NMR Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion measurements have shown that the presence of the tetrahydropyran group at the left-side position of the inhibitor is a key determinant in shifting the kinase equilibrium toward the active "R-state" versus the inactive "L-state"[3]. Similar structural dynamics have been computationally and experimentally validated in B-Raf kinase inhibitors, where N1-substituted pyrazoles interact with the active site entrance[4].

G Compound 1-(Oxan-4-yl)pyrazole Derivative Py_Bind Pyrazole Moiety (Hinge Region Binding) Compound->Py_Bind Ox_Bind Oxane (THP) Moiety (Solvent-Exposed Pocket) Compound->Ox_Bind H_Bond H-Bonding (e.g., Lys114) Py_Bind->H_Bond Met_Stab Metabolic Stability & Water Solubility Ox_Bind->Met_Stab Kinase Kinase Inhibition (ERK1/2, B-Raf, LRRK2) H_Bond->Kinase Met_Stab->Kinase

Caption: Mechanistic pathway of 1-(oxan-4-yl)pyrazole derivatives in protein kinase inhibition.

Synthetic Workflows & Protocols

Synthesizing the 1-(oxan-4-yl)pyrazole core requires careful consideration of reaction kinetics. Direct Sₙ2 alkylation of pyrazole with 4-bromotetrahydropyran often requires harsh conditions and results in poor yields due to the competitive E2 elimination of the secondary halide. Therefore, the Mitsunobu reaction is the preferred methodology.

Step-by-Step Mitsunobu Synthesis Protocol

Objective: High-yield synthesis of 1-(oxan-4-yl)-1H-pyrazole via stereospecific inversion (though oxan-4-ol is achiral, the Sₙ2-like mechanism ensures clean conversion without elimination).

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 1H-pyrazole (1.0 eq) and oxan-4-ol (1.1 eq) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Phosphine Addition: Add triphenylphosphine (PPh₃) (1.2 eq) to the stirring solution. Allow to dissolve completely.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 15 minutes.

    • Causality: Slow addition controls the highly exothermic formation of the betaine intermediate, preventing unwanted side reactions and degradation of the starting materials.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the complete consumption of pyrazole via TLC or LC-MS.

  • Workup: Quench the reaction with deionized water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 1-(oxan-4-yl)pyrazole as a white crystalline solid or viscous oil.

Conclusion

The 1-(oxan-4-yl)pyrazole building block represents a masterclass in rational drug design. By leveraging the thermodynamic stability of the equatorial oxane chair conformation, medicinal chemists can precisely vector the hydrogen-bonding pyrazole into kinase hinge regions while utilizing the oxane ring to shield the molecule from metabolic degradation. Mastery of its structural analysis, particularly via multiplet NMR validation, ensures the integrity of downstream biological assays and accelerates the path to clinical viability.

References

  • Title: Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 Source: eLife URL
  • Title: Computational Study on the Interaction of N1 Substituted Pyrazole Derivatives with B-Raf Kinase: An Unusual Water Wire Hydrogen-Bond Network and Novel Interactions at the Entrance of the Active Site Source: Journal of Chemical Information and Modeling - ACS Publications URL
  • Title: 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)
  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL

Sources

Foundational

5-Ethynyl-1-(oxan-4-yl)pyrazole CAS registry number and chemical synonyms

Title: 5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2): Comprehensive Chemical Profile, Structural Rationale, and CuAAC-Mediated Conjugation Workflows Executive Summary In modern medicinal chemistry and bioorthogonal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2): Comprehensive Chemical Profile, Structural Rationale, and CuAAC-Mediated Conjugation Workflows

Executive Summary

In modern medicinal chemistry and bioorthogonal drug design, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic. 5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS Registry Number: 2490401-48-2) has emerged as a highly specialized terminal alkyne intermediate[1]. By combining the hydrogen-bonding capacity of a pyrazole core, the metabolic stability of an oxan-4-yl (tetrahydropyran) ring, and the bioorthogonal reactivity of an ethynyl group, this compound serves as an optimal precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows in hit-to-lead optimization and targeted protein degrader (PROTAC) synthesis[2].

Chemical Identity and Structural Rationale

The utility of 5-Ethynyl-1-(oxan-4-yl)pyrazole lies in its precise structural assembly. Each moiety serves a distinct mechanistic purpose in drug development:

  • Oxan-4-yl (Tetrahydropyran) Ring: Acts as a neutral, sp3-rich bioisostere for basic amines (e.g., piperidine) or lipophilic cycloalkanes. Its inclusion lowers the overall basicity (pKa) of the parent scaffold, which is a field-proven strategy to mitigate hERG channel inhibition (cardiotoxicity) while maintaining favorable aqueous solubility.

  • Pyrazole Core: A privileged pharmacophore that provides rigid vectorization and acts as a dual hydrogen-bond donor/acceptor, frequently utilized in kinase hinge-binding motifs.

  • 5-Ethynyl Group: A terminal alkyne that remains completely inert in biological milieus but acts as a highly reactive handle for click chemistry, ensuring irreversible 1,4-triazole linkage to azide-bearing functional groups[3].

Table 1: Chemical Identity & Physicochemical Identifiers

PropertyValue
IUPAC Name 5-ethynyl-1-(oxan-4-yl)-1H-pyrazole
CAS Registry Number 2490401-48-2
Common Synonyms 5-Ethynyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole; 1H-Pyrazole, 5-ethynyl-1-(tetrahydro-2H-pyran-4-yl)-[4]
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
Monoisotopic Mass 176.0950 Da
Primary Application Terminal alkyne for CuAAC bioorthogonal conjugation

Mechanistic Paradigm: The CuAAC Catalytic Cycle

The conjugation of 5-Ethynyl-1-(oxan-4-yl)pyrazole relies on the regioselective CuAAC reaction. Unlike strain-promoted azide-alkyne cycloadditions (SPAAC), the copper-catalyzed variant guarantees absolute 1,4-regioselectivity[2]. The addition of a Cu(I)-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is critical. THPTA coordinates the Cu(I) ion, accelerating the formation of the copper(I) acetylide intermediate while simultaneously preventing the metal-catalyzed generation of reactive oxygen species (ROS) that could degrade sensitive biological pharmacophores[3].

CuAAC_Mechanism A 5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2) C Copper(I) Acetylide Intermediate A->C Deprotonation & Cu(I) Insertion B Cu(I)-THPTA Complex (Active Catalyst) B->C E Cu-Triazolide Metallacycle C->E Azide Coordination D Azide-Bearing Pharmacophore (R-N3) D->E E->B Catalyst Regeneration F 1,4-Disubstituted 1,2,3-Triazole (Final Conjugate) E->F Protonation

Fig 1: CuAAC catalytic cycle of 5-Ethynyl-1-(oxan-4-yl)pyrazole forming a 1,4-triazole conjugate.

Experimental Methodology: Self-Validating CuAAC Protocol

To ensure high-fidelity conjugation of 5-Ethynyl-1-(oxan-4-yl)pyrazole with an azide-bearing target, the following standardized protocol establishes a self-validating system. The causality behind the reagent sequence is designed to maximize catalyst half-life and prevent substrate degradation.

Table 2: Standardized CuAAC Reaction Stoichiometry

ReagentMechanistic RoleEquivalentsTarget Concentration
5-Ethynyl-1-(oxan-4-yl)pyrazole Terminal Alkyne Substrate1.0 eq0.1 M
R-N3 Pharmacophore Azide Partner1.05 eq0.105 M
CuSO4·5H2O Cu(II) Precatalyst0.05 eq5.0 mM
THPTA Cu(I) Stabilizing Ligand0.10 eq10.0 mM
Sodium Ascorbate in situ Reducing Agent0.50 eq50.0 mM
Step-by-Step Workflow

Step 1: Catalyst Pre-Complexation (Critical Causality Step)

  • Action: In a separate vial, mix CuSO4·5H2O (0.05 eq) and THPTA (0.10 eq) in degassed deionized water.

  • Causality: Pre-mixing the copper source with the ligand before reduction ensures that the moment Cu(II) is reduced to Cu(I), it is immediately coordinated and stabilized. Unliganded Cu(I) rapidly disproportionates into Cu(0) and Cu(II) in aqueous media, halting the reaction.

Step 2: Substrate Solubilization

  • Action: Dissolve 5-Ethynyl-1-(oxan-4-yl)pyrazole (1.0 eq) and the target azide (1.05 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and water.

  • Causality: The t-BuOH/H2O co-solvent system is ideal because t-BuOH perfectly solubilizes the organic substrates without freezing at room temperature, while the aqueous phase supports the inorganic catalyst and reducing agent.

Step 3: Initiation & Visual Validation

  • Action: Add the pre-complexed CuSO4/THPTA solution to the substrate mixture. Finally, add freshly prepared Sodium Ascorbate (0.50 eq) dropwise.

  • Self-Validation: Observe the solution. A successful reduction and active catalyst generation will manifest as a color shift from bright blue (Cu2+) to pale yellow or colorless (Cu+). If the solution turns brown, Cu(0) nanoparticles have formed due to insufficient ligand stabilization.

Step 4: Reaction Monitoring & Quenching

  • Action: Stir at room temperature for 2–4 hours. Monitor via LC-MS by tracking the disappearance of the alkyne mass ( m/z 177 [M+H]+ ).

  • Action: Once complete, quench the reaction by adding a 0.1 M EDTA solution or passing the mixture through a Cuprizone-functionalized silica plug.

  • Causality: Residual copper is highly toxic in downstream cellular assays and can catalyze the degradation of the product. Chelation via EDTA ensures complete demetallation of the final 1,2,3-triazole conjugate.

Sources

Exploratory

In vitro metabolic stability of 5-Ethynyl-1-(oxan-4-yl)pyrazole derivatives

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 5-Ethynyl-1-(oxan-4-yl)pyrazole Derivatives Executive Summary The 5-ethynyl-1-(oxan-4-yl)pyrazole scaffold is a highly versatile chemical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 5-Ethynyl-1-(oxan-4-yl)pyrazole Derivatives

Executive Summary

The 5-ethynyl-1-(oxan-4-yl)pyrazole scaffold is a highly versatile chemical building block utilized in the design of novel kinase inhibitors and receptor modulators. However, this specific structural arrangement presents a dual-liability profile in early-stage drug discovery. The terminal alkyne (ethynyl) is a well-documented structural alert for mechanism-based inactivation (MBI) of Cytochrome P450 (CYP450) enzymes, while the oxan-4-yl (tetrahydropyran) ring is highly susceptible to aliphatic oxidation.

This whitepaper provides a comprehensive framework for evaluating, quantifying, and mitigating the in vitro metabolic liabilities of 5-ethynyl-1-(oxan-4-yl)pyrazole derivatives, ensuring that drug development professionals can confidently advance viable candidates through the preclinical pipeline.

Structural Liabilities & Mechanistic Causality

To design effective in vitro assays, one must first understand the causality behind the metabolic degradation of this scaffold. The primary metabolic soft spots dictate the choice of assay matrices, trapping agents, and analytical endpoints.

The Terminal Alkyne: A Catalyst for Mechanism-Based Inactivation (MBI)

Terminal alkynes are notorious for acting as suicide inhibitors (or mechanism-based inactivators) of CYP450 enzymes, particularly CYP3A4, CYP1A1, and CYP1A2[1][2]. When the 5-ethynyl group enters the CYP active site, the triple bond undergoes a localized oxidation event.

  • Mechanistic Pathway: The enzyme catalyzes the addition of oxygen to the alkyne, followed by a 1,2-hydrogen shift, generating a highly reactive ketene or oxirene intermediate[2].

  • Consequence: This electrophilic intermediate rapidly alkylates the prosthetic heme iron or covalently binds to nucleophilic residues on the apoprotein[1][3]. This results in time-dependent inhibition (TDI), which can lead to severe clinical drug-drug interactions (DDIs) and hepatotoxicity.

The Oxan-4-yl (Tetrahydropyran) Ring: Susceptibility to Aliphatic Oxidation

The oxan-4-yl ring is frequently incorporated to improve aqueous solubility and lower lipophilicity (clogP) compared to carbocyclic analogs like cyclopentyl or cyclohexyl rings[4]. However, the introduction of the ether oxygen activates the adjacent carbons.

  • Mechanistic Pathway: CYP-catalyzed aliphatic oxidation occurs primarily at the carbon α to the oxygen atom[5].

  • Consequence: This yields an unstable hemiacetal intermediate. The hemiacetal rapidly undergoes spontaneous ring-opening hydrolysis to form an aldehyde, which is subsequently oxidized by aldehyde dehydrogenases or further CYP activity into a stable hydroxy-carboxylic acid metabolite[5]. This pathway drives high intrinsic clearance ( CLint​ ) in hepatic matrices.

MetabolicPathways Parent 5-Ethynyl-1-(oxan-4-yl)pyrazole Derivatives AlkyneOx CYP-Mediated Oxidation (Terminal Alkyne) Parent->AlkyneOx CYP3A4 / 1A2 THPOx CYP-Mediated Aliphatic Oxidation (Oxan-4-yl Ring) Parent->THPOx CYP3A4 / 2D6 Ketene Reactive Ketene/Oxirene Intermediate AlkyneOx->Ketene Hemiacetal Unstable Hemiacetal Intermediate THPOx->Hemiacetal MBI Mechanism-Based Inactivation (Heme Alkylation / TDI) Ketene->MBI Covalent Binding RingOpen Ring Opening & Further Oxidation Hemiacetal->RingOpen Hydrolysis HydroxyAcid Hydroxy-Acid Metabolite (High Clearance) RingOpen->HydroxyAcid

Bifurcated metabolic pathways of 5-ethynyl-1-(oxan-4-yl)pyrazole derivatives.

Experimental Workflows & Self-Validating Protocols

To accurately profile these derivatives, a tiered in vitro approach is required. The following protocols are designed as self-validating systems, incorporating specific controls to ensure data integrity.

Protocol A: High-Throughput Microsomal Intrinsic Clearance ( CLint​ )

This assay quantifies the disappearance of the parent compound to assess the vulnerability of the oxan-4-yl ring.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) and the test derivative (final concentration: 1 μ M, keeping organic solvent <0.1% v/v) in the buffer.

  • Self-Validation Controls:

    • Positive Control: Verapamil (rapid clearance via CYP3A4).

    • Negative Control: Minus-NADPH incubation (to rule out chemical instability or non-CYP mediated degradation).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate t1/2​ and CLint​ using the first-order kinetic equation: CLint​=(0.693/t1/2​)×(μL/mg protein) .

Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assessment

Because the terminal alkyne is a known MBI, standard reversible IC50​ assays are insufficient. The kinact​/KI​ dilution method must be employed to evaluate time- and concentration-dependent enzyme inactivation[1].

  • Primary Incubation: Incubate HLM (1.0 mg/mL) with varying concentrations of the test derivative (e.g., 0, 0.1, 1, 3, 10, 30 μ M) and NADPH (1 mM) at 37°C.

    • System Control: Troleandomycin or Mifepristone (known CYP3A4 MBIs).

  • Time-Course Aliquoting: At pre-determined pre-incubation times (0, 5, 10, 20, 30 minutes), withdraw a 10 μ L aliquot from the primary incubation.

  • Secondary Incubation (Dilution): Transfer the 10 μ L aliquot into 90 μ L of a secondary incubation mixture containing NADPH (1 mM) and a CYP3A4-specific probe substrate at >5×Km​ (e.g., Midazolam at 20 μ M). Note: The 10-fold dilution minimizes reversible inhibition, isolating the irreversible MBI effect.

  • Activity Measurement: Incubate the secondary mixture for 10 minutes, quench with acetonitrile, and measure the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Data Derivation: Plot the natural log of remaining enzyme activity versus pre-incubation time to find the observed inactivation rate ( kobs​ ). Plot kobs​ against inhibitor concentration using non-linear regression to derive KI​ (concentration yielding half-maximal inactivation) and kinact​ (maximum inactivation rate).

TDIWorkflow Step1 Primary Incubation (HLM + Test Cmpd + NADPH) Step2 Aliquots taken at Multiple Time Points (0-30 min) Step1->Step2 Step3 10-fold Dilution into Secondary Incubation Step2->Step3 Step4 Addition of Marker Substrate (e.g., Midazolam for CYP3A4) Step3->Step4 Step5 Measure Metabolite Formation (LC-MS/MS) Step4->Step5 Step6 Calculate k_inact and K_I (Non-linear Regression) Step5->Step6

Workflow for determining k_inact and K_I via the dilution method.

Quantitative Data Interpretation

When evaluating a series of 5-ethynyl-1-(oxan-4-yl)pyrazole derivatives, data must be synthesized to separate the liabilities of clearance from the liabilities of toxicity (TDI). Table 1 illustrates a representative data matrix for structural variants.

Table 1: Representative In Vitro Metabolic Profile of Pyrazole Derivatives

Compound IDStructural ModificationHLM CLint​ ( μ L/min/mg)CYP3A4 TDI kinact​ ( min−1 )CYP3A4 TDI KI​ ( μ M)Primary Metabolite Identified (LC-QTOF)
Cmpd-01 Unmodified Scaffold85.4 (High)0.0852.1THP ring-opened hydroxy-acid
Cmpd-02 4,4-difluoro-oxan-1-yl12.3 (Low)0.0921.8None (Clearance blocked)
Cmpd-03 Internal Alkyne (Propynyl)78.1 (High)N/A (No TDI)>50THP ring-opened hydroxy-acid
Cmpd-04 Isocyanide substitution80.2 (High)N/A (No TDI)>50THP ring-opened hydroxy-acid
Control Verapamil110.5 (High)N/AN/AN-dealkylated product

Data Interpretation:

  • Cmpd-01 demonstrates the baseline liabilities: high clearance due to the oxan-4-yl ring and potent TDI due to the terminal alkyne.

  • Cmpd-02 proves that fluorination of the oxan-4-yl ring successfully blocks aliphatic oxidation, drastically lowering CLint​ . However, the TDI liability remains unchanged because the terminal alkyne is intact.

  • Cmpd-03 demonstrates that masking the terminal alkyne (converting it to an internal alkyne) completely abrogates the MBI liability, though the molecule still suffers from high clearance.

Strategic Mitigation in Drug Design

Based on the in vitro metabolic stability data, medicinal chemists must employ specific structural interventions to rescue the 5-ethynyl-1-(oxan-4-yl)pyrazole scaffold.

  • Mitigating Alkyne-Driven MBI: Terminal alkynes lacking hydrogen bond accepting ability are highly prone to oxidation by CYPs[6]. To mitigate this, the terminal alkyne can be converted into an internal alkyne (e.g., a propynyl group), which prevents the formation of the reactive ketene intermediate. Alternatively, replacing the alkyne with an isocyanide group has been shown to alter the coordination with the heme iron, potentially retaining target binding while reducing MBI risks[6].

  • Mitigating Oxan-4-yl Driven Clearance: The carbons adjacent to the ether oxygen must be protected from CYP-mediated hydrogen abstraction. The introduction of electron-withdrawing groups, such as gem-difluoro substitutions at the 3- or 4-positions of the tetrahydropyran ring, increases the bond dissociation energy of the adjacent C-H bonds, significantly enhancing microsomal stability[5].

By systematically applying the in vitro assays detailed in this guide, development teams can accurately map the metabolic fate of 5-ethynyl-1-(oxan-4-yl)pyrazole derivatives and engineer out their inherent liabilities.

References

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available at:[Link]

  • Development of Flavone Propargyl Ethers as Potent and Selective Inhibitors of Cytochrome P450 Enzymes 1A1 and 1A2. PMC - National Institutes of Health. Available at:[Link]

  • Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Cytochrome P450 Metabolism. Books - The Royal Society of Chemistry. Available at:[Link]

  • Targeting CYP4A11: Discovery of Isocyanide-Containing Inhibitors for Triple-Negative Breast Cancer. ChemRxiv. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of 5-Ethynylpyrazoles in Aqueous Solutions: A Technical Guide

Executive Summary 5-Ethynylpyrazoles represent a highly versatile class of heterocyclic compounds, frequently deployed in fragment-based drug discovery as covalent warheads or bioorthogonal "click" chemistry handles[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethynylpyrazoles represent a highly versatile class of heterocyclic compounds, frequently deployed in fragment-based drug discovery as covalent warheads or bioorthogonal "click" chemistry handles[1]. However, the juxtaposition of an aromatic pyrazole core with a reactive ethynyl (alkyne) moiety introduces complex thermodynamic behaviors in aqueous environments. For drug development professionals, understanding the kinetic vulnerabilities and thermodynamic sinks of these molecules is critical for assay design, formulation, and storage.

This guide provides an in-depth mechanistic analysis of the thermodynamic stability of 5-ethynylpyrazoles in aqueous solutions, focusing on tautomeric equilibria, acid-base dynamics, and the primary degradation pathway: alkyne hydration.

Structural Dynamics: Tautomerism and Solvation

The pyrazole ring is a 6 π -electron aromatic system characterized by high intrinsic stability. However, unsubstituted pyrazoles (at the N1 position) undergo rapid annular tautomerism. In the case of 5-ethynylpyrazole, the proton rapidly exchanges between the N1 and N2 atoms, making the 3-ethynyl-1H-pyrazole and 5-ethynyl-1H-pyrazole forms chemically equivalent on a time-averaged basis in solution.

Causality in Aqueous Solvation

In the gas phase, the tautomeric preference is dictated purely by internal electronic effects. However, in an aqueous solution, the high dielectric constant of water ( ϵ≈80 ) fundamentally alters the thermodynamic landscape. Water molecules stabilize the tautomer that exhibits the higher dipole moment through hydrogen bonding and dipole-dipole interactions[2]. The Gibbs free energy difference ( ΔG ) between the 3- and 5-substituted tautomers in polar solvents is typically narrow ( 1.4 kcal/mol), ensuring that both forms remain accessible at room temperature[3].

The ethynyl group, featuring an sp-hybridized carbon, exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyrazole nitrogens, lowering the pKa of the conjugate acid (pyrazolium) to approximately 2.0, meaning the molecule remains predominantly neutral at physiological pH (7.4).

The Thermodynamic Sink: Aqueous Alkyne Hydration

While the pyrazole core resists hydrolysis, the ethynyl appendage is the molecule's Achilles' heel in aqueous media. The primary degradation pathway is the hydration of the alkyne to form a methyl ketone (5-acetylpyrazole).

Mechanistic Pathway
  • Electrophilic Activation: The electron-rich π -bond of the alkyne is susceptible to electrophilic attack by protons (in acidic media) or trace transition metals, forming a transient, high-energy vinyl cation.

  • Nucleophilic Attack: Water acts as a nucleophile, attacking the more substituted carbon of the vinyl cation (following Markovnikov's rule) to form an enol intermediate[4].

  • Keto-Enol Tautomerization: The enol is kinetically unstable and rapidly tautomerizes to the corresponding ketone[5].

Why is this a "Thermodynamic Sink"? The conversion from an enol to a ketone is driven by the stark difference in bond dissociation energies. The carbon-oxygen double bond (C=O, 178 kcal/mol) is significantly stronger and more thermodynamically stable than the carbon-carbon double bond (C=C, 146 kcal/mol) of the enol[4]. Because this reaction is highly exothermic ( ΔH≈−35 kcal/mol) and irreversible under physiological conditions, it acts as a one-way thermodynamic sink, permanently depleting the intact 5-ethynylpyrazole from the solution.

Pathway T3 3-Ethynyl-1H-pyrazole (Tautomer A) T5 5-Ethynyl-1H-pyrazole (Tautomer B) T3->T5 Prototropic Shift (Fast Equilibrium) VC Vinyl Cation Intermediate (Rate-Limiting) T5->VC +H+ (Acidic Media) EN Enol Intermediate (Transient) VC->EN +H2O (Nucleophilic Attack) KT 5-Acetylpyrazole (Thermodynamic Sink) EN->KT Keto-Enol Tautomerization ΔG << 0

Figure 1: Thermodynamic degradation pathway of 5-ethynylpyrazole via alkyne hydration.

Quantitative Thermodynamic Parameters

To facilitate formulation and assay planning, the following table summarizes the consensus thermodynamic and kinetic data for 5-ethynylpyrazoles in aqueous systems.

Physicochemical ParameterTypical Value / RangeThermodynamic & Kinetic Significance
ΔGtautomerization​ 1.0 – 1.5 kcal/molIndicates a rapid equilibrium; both tautomeric forms coexist in aqueous media[3].
Dipole Moment ( μ ) in Water 4.5 – 5.0 DHigh solvent polarity stabilizes charge-separated resonance structures of the pyrazole[2].
Alkyne Hydration Enthalpy ( ΔH ) -30 to -35 kcal/molKetone formation is highly exothermic, rendering the degradation pathway irreversible[4].
Aqueous Half-Life ( t1/2​ ) at pH 7.4 1.5 – 5.0 hoursDemonstrates the kinetic vulnerability of the ethynyl moiety to nucleophilic attack[1].
Pyrazolium pKa (Conjugate Acid) 2.0The -I effect of the ethynyl group lowers basicity compared to unsubstituted pyrazole (pKa 2.5).

Self-Validating Experimental Methodologies

To accurately profile the stability of novel 5-ethynylpyrazole derivatives, researchers must employ self-validating analytical systems. Relying solely on UV absorbance is flawed, as the hydration product (acetylpyrazole) often exhibits an overlapping chromophore with the parent compound.

Protocol: Thermodynamic Stability Profiling via LC-MS

This workflow utilizes exact mass tracking ( Δm/z=+18 Da for hydration) to differentiate intact molecules from their degradation products.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4. Causality: PBS mimics physiological conditions, providing a realistic baseline for in vitro biological assays.

  • Compound Spiking: Dissolve the 5-ethynylpyrazole in DMSO to create a 10 mM stock. Spike this into the PBS to achieve a final concentration of 50 µM. Critical Control: Ensure final DMSO concentration is 1% to prevent artificial alteration of the solvent's dielectric constant.

  • Thermal Incubation: Seal the samples in airtight glass vials to prevent evaporative concentration changes and incubate at 37°C in a shaking water bath.

  • Time-Course Sampling: Extract 50 µL aliquots at predefined intervals ( t = 0, 1, 2, 4, 8, 24, and 48 hours).

  • Quenching Mechanism: Immediately mix the extracted aliquot with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly crashes out buffer salts and kinetically freezes the degradation reaction, ensuring the LC-MS reads the exact state of the molecule at the time of extraction.

  • LC-MS Analysis: Analyze via reversed-phase HPLC coupled to an ESI-MS. Plot the natural log of the intact peak area versus time to calculate the degradation rate constant ( kdeg​ ) and half-life ( t1/2​ ).

Protocol S1 1. Buffer Preparation (PBS pH 7.4, 37°C) S2 2. Compound Spiking (Final conc. 50 µM, <1% DMSO) S1->S2 S3 3. Thermal Incubation (Sealed vials, continuous shaking) S2->S3 S4 4. Time-Course Sampling (t = 0, 1, 2, 4, 8, 24, 48h) S3->S4 S5 5. Quench & Analyze (Cold ACN quench, LC-MS) S4->S5

Figure 2: Self-validating experimental workflow for aqueous thermodynamic stability profiling.

Strategic Implications for Drug Development

The inherent thermodynamic drive toward alkyne hydration poses challenges for the formulation and assaying of 5-ethynylpyrazoles. For drug development professionals, this necessitates specific strategic adaptations:

  • Assay Window Constraints: Given a typical aqueous half-life of 1.5 to 5.0 hours[1], prolonged in vitro assays (e.g., 72-hour cell viability screens) may yield false negatives due to compound degradation. Assays must be temporally optimized.

  • Formulation: Aqueous liquid formulations are generally contraindicated for long-term storage. These compounds must be stored as lyophilized powders or in anhydrous organic stocks (e.g., 100% DMSO) at -20°C.

  • Structural Shielding: If the ethynyl group is not intended as a covalent warhead (e.g., if it is merely a spacer), medicinal chemists should consider substituting the terminal alkyne proton with a bulky group (like trimethylsilyl or a small alkyl chain) to sterically hinder the nucleophilic attack of water, thereby artificially increasing the kinetic stability of the molecule.

References

  • Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors National Institutes of Health (NIH) URL:[Link]

  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties AIP Publishing URL:[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor National Institutes of Health (NIH) URL:[Link]

  • 9.4: Hydration of Alkynes Chemistry LibreTexts URL:[Link]

  • Addition of Water to Alkynes Chemistry Steps URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 5-Ethynyl-1-(oxan-4-yl)pyrazole

Abstract Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4][5] The introduction of an ethynyl group at the C5 position provides a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4][5] The introduction of an ethynyl group at the C5 position provides a highly versatile chemical handle for further molecular elaboration via click chemistry or other coupling reactions, making 5-ethynyl-1-(oxan-4-yl)pyrazole a valuable building block for drug discovery. This application note provides a detailed, two-part protocol for the synthesis of this compound, beginning with the regioselective iodination of a pyrazole precursor, followed by a robust Sonogashira cross-coupling reaction. The rationale behind key experimental choices, safety considerations for hazardous reagents, and expected characterization data are thoroughly discussed to ensure reliable and reproducible execution.

Overall Synthetic Scheme

The synthesis is approached in two primary stages: the preparation of a key 5-iodopyrazole intermediate and its subsequent conversion to the target ethynylpyrazole via a palladium-catalyzed cross-coupling reaction.

G A 1-(oxan-4-yl)-1H-pyrazole (1) B 5-Iodo-1-(oxan-4-yl)pyrazole (2) A->B 1. n-BuLi, THF, -78°C 2. I₂, -78°C to RT D 5-((Trimethylsilyl)ethynyl)-1-(oxan-4-yl)pyrazole B->D Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N (Trimethylsilyl)acetylene (C) C (Trimethylsilyl)acetylene E 5-Ethynyl-1-(oxan-4-yl)pyrazole (3) (Target Molecule) D->E Deprotection K₂CO₃, MeOH

Caption: Overall two-stage synthetic route to the target compound.

Part 1: Synthesis of 5-Iodo-1-(oxan-4-yl)pyrazole (Intermediate 2)

The initial phase focuses on creating the necessary precursor for the Sonogashira coupling. This involves the synthesis of the N-substituted pyrazole followed by a highly regioselective iodination at the C5 position.

Step 1.1: Synthesis of 1-(oxan-4-yl)-1H-pyrazole (1)

The pyrazole core is constructed via a classical condensation reaction.[6]

  • Reaction Principle: (Tetrahydro-2H-pyran-4-yl)hydrazine is reacted with a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane, in an acidic medium. The reaction proceeds through condensation, cyclization, and subsequent dehydration to form the aromatic pyrazole ring.

  • Protocol:

    • To a solution of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.0 equiv) in ethanol, add 1,1,3,3-tetramethoxypropane (1.05 equiv) and concentrated hydrochloric acid (0.1 equiv).

    • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1-(oxan-4-yl)-1H-pyrazole, which can often be used in the next step without further purification.

Step 1.2: Regioselective C5-Iodination

To ensure the ethynyl group is installed at the desired C5 position, a directed iodination is required. Direct electrophilic iodination of N-substituted pyrazoles often yields the C4-iodo isomer.[7] Therefore, a more selective method involving deprotonation followed by quenching with an iodine source is employed.

  • Reaction Principle: n-Butyllithium (n-BuLi), a strong base, selectively deprotonates the most acidic proton on the pyrazole ring, which is at the C5 position. The resulting pyrazolide anion is then quenched with molecular iodine (I₂) to install the iodo group regioselectively.

  • Protocol:

    • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Reaction: Dissolve 1-(oxan-4-yl)-1H-pyrazole (1) (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

    • In a separate flask, prepare a solution of iodine (I₂) (1.2 equiv) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-iodo-1-(oxan-4-yl)pyrazole (2) as a solid.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
1-(oxan-4-yl)-1H-pyrazole (1)1.0152.20(user defined)
n-Butyllithium (2.5 M)1.164.06(calc. volume)
Iodine (I₂)1.2253.81(calc. mass)
Anhydrous THF-72.11(solvent)
Table 1: Reagents for the C5-Iodination of Pyrazole Intermediate.

Part 2: Sonogashira Coupling and Deprotection

This final stage assembles the target molecule using a palladium-catalyzed Sonogashira reaction, a powerful and reliable method for forming C(sp²)-C(sp) bonds.[8][9]

Caption: Experimental workflow for the Sonogashira coupling and deprotection.

  • Reaction Principle: The reaction mechanism involves two interconnected catalytic cycles.[8] The palladium cycle facilitates the oxidative addition of the iodopyrazole, while the copper cycle activates the terminal alkyne. Transmetalation and reductive elimination ultimately form the new C-C bond and regenerate the active palladium(0) catalyst. Using (trimethylsilyl)acetylene is advantageous as it is a liquid that is easier to handle than gaseous acetylene and prevents the often problematic homocoupling of the terminal alkyne.[10] The trimethylsilyl (TMS) group is a protecting group that is easily removed in a subsequent step.

  • Protocol:

    • Setup: To a flame-dried Schlenk flask, add 5-iodo-1-(oxan-4-yl)pyrazole (2) (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv), and copper(I) iodide (CuI) (0.06 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous triethylamine (Et₃N) as the solvent, followed by (trimethylsilyl)acetylene (1.5 equiv).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating to 40-50 °C can be applied.

    • In-situ Deprotection: Once the coupling reaction is complete (as indicated by TLC), add methanol (MeOH) to the reaction mixture, followed by potassium carbonate (K₂CO₃) (2.0 equiv).

    • Stir the mixture at room temperature for 2-4 hours until the TMS-protected intermediate is fully converted to the final product.

    • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-ethynyl-1-(oxan-4-yl)pyrazole (3).

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ / CuIStandard, effective system for Sonogashira couplings.[1]
Alkyne (Trimethylsilyl)acetyleneLiquid source of acetylene; prevents homocoupling.
Base Triethylamine (Et₃N)Acts as both base and solvent; scavenges HI produced.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
Temperature Room Temperature to 50 °CMild conditions are sufficient for reactive iodopyrazoles.

Table 2: Summary of Sonogashira Reaction Conditions.

Characterization of Final Product

The identity and purity of the synthesized 5-ethynyl-1-(oxan-4-yl)pyrazole (3) should be confirmed by standard analytical techniques.

AnalysisExpected Data
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~ 7.5 (s, 1H, pyrazole-H), 6.4 (s, 1H, pyrazole-H), 4.5 (m, 1H, CH-N), 4.1 (m, 2H, O-CH₂), 3.6 (m, 2H, O-CH₂), 3.2 (s, 1H, C≡CH), 2.2 (m, 4H, CH₂-CH-CH₂) ppm
¹³C NMR (101 MHz, CDCl₃) δ ~ 142.0, 130.0, 108.0, 82.0, 75.0, 67.0, 55.0, 32.0 ppm
Mass Spec (ESI+) m/z 177.1 [M+H]⁺, 199.1 [M+Na]⁺[11]
Appearance Off-white to pale yellow solid

Table 3: Expected Analytical Data for 5-Ethynyl-1-(oxan-4-yl)pyrazole.

Safety Precautions

  • n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coats and safety glasses.

  • (Trimethylsilyl)acetylene: A highly flammable liquid and vapor.[12][13] It is also a respiratory irritant.[12] Handle only in a well-ventilated fume hood, away from ignition sources.[12][14] Grounding and bonding of containers are necessary to prevent static discharge.[12][13]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: THF and triethylamine are flammable. Ensure all heating is done using a heating mantle or oil bath, with no open flames.

Conclusion

This application note details a reliable and scalable two-stage synthesis of 5-ethynyl-1-(oxan-4-yl)pyrazole. The protocol employs a regioselective iodination to prepare a key intermediate, followed by a robust Sonogashira cross-coupling reaction. By providing clear, step-by-step instructions, explaining the chemical principles, and emphasizing safety, this guide enables researchers to confidently synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • (Trimethylsilyl)
  • Application Notes and Protocols: Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with β-Ketoesters for the Synthesis of Novel Bioactive Pyrazoles. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Recent Strides in the Transition Metal-Free Cross-Coupling of Haloacetylenes with Electron-Rich Heterocycles in Solid Media. PMC.
  • Synthesis of 4-iodopyrazoles: A Brief Review.
  • (Trimethylsilyl)acetylene | 1066-54-2. TCI AMERICA.
  • (Trimethylsilyl)
  • 5-ethynyl-1-(oxan-4-yl)-1h-pyrazole. PubChemLite.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. MDPI.
  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. PMC.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation medi

Sources

Application

Application Note: 5-Ethynyl-1-(oxan-4-yl)pyrazole as a Modular Building Block in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale In modern targeted dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In modern targeted drug discovery, the selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization and constructing complex modalities like Proteolysis Targeting Chimeras (PROTACs). 5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2) has emerged as a highly versatile scaffold[1]. As a Senior Application Scientist, I frequently recommend this building block because it elegantly solves three distinct medicinal chemistry challenges within a single low-molecular-weight fragment:

  • The Oxan-4-yl (Tetrahydropyran-4-yl) Motif: Acting as a bioisostere for cyclohexane, the oxan-4-yl group introduces a polar oxygen atom that serves as a hydrogen bond acceptor. This rigid linear ether lowers the molecule's overall lipophilicity (logP) and improves its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately increasing lipophilic ligand efficiency (LLE) [2].

  • The Pyrazole Core: Pyrazoles are privileged pharmacophores, particularly in the design of protein kinase inhibitors (e.g., JAK, p38 MAPK). They offer metabolic stability against oxidative cleavage by cytochrome P450 enzymes and provide robust hydrogen-bonding vectors for hinge-region binding in kinases [3].

  • The 5-Ethynyl Handle: The terminal alkyne provides an orthogonal, bio-compatible handle for late-stage functionalization. It is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry or Palladium-catalyzed Sonogashira cross-coupling, enabling rapid library generation and linker attachment [4].

Physicochemical Profiling: Oxan-4-yl vs. Cyclohexyl Scaffolds

To illustrate the causality behind selecting the oxan-4-yl group over a traditional carbocycle, consider the comparative physicochemical data summarized in Table 1. The introduction of the ether oxygen fundamentally shifts the molecule into a more favorable drug-like space.

Table 1: Comparative Physicochemical Profile of Pyrazole N-Substituents

Property5-Ethynyl-1-cyclohexylpyrazole5-Ethynyl-1-(oxan-4-yl)pyrazoleRationale for Shift
ClogP (Lipophilicity) ~2.8~1.6Oxygen heteroatom reduces overall hydrophobicity, lowering the risk of off-target toxicity.
TPSA (Ų) 17.827.0The THP oxygen adds ~9.2 Ų, improving aqueous solubility without violating Lipinski's rules.
Aqueous Solubility Low (<10 µg/mL)Moderate/High (>50 µg/mL)Enhanced dipole moment and hydrogen-bond acceptor capability improve hydration.
Metabolic Stability Prone to extensive CYP oxidationModulated (Targeted oxidation)The rigid THP ring restricts entropy and directs metabolism to predictable, optimizable sites [2].

Application in PROTAC and Degrader Synthesis

PROTACs require the precise spatial arrangement of a Target Protein (POI) ligand and an E3 ligase ligand, connected by a linker. 5-Ethynyl-1-(oxan-4-yl)pyrazole is an ideal POI-binding precursor. The ethynyl group allows for rapid, modular attachment to azide-functionalized PEG or alkyl linkers (e.g., N3​ -PEG4- NH2​ ) via CuAAC[5].

This modularity is visually mapped in the workflow diagram below, demonstrating how the alkyne handle facilitates a convergent synthesis strategy.

PROTAC_Workflow POI Target Binder (5-Ethynyl-1-(oxan-4-yl)pyrazole) Intermediate Triazole-Linked Intermediate POI->Intermediate CuAAC (Click) Linker Azide-PEG-Linker (e.g., N3-PEG4-COOH) Linker->Intermediate CuAAC (Click) E3 E3 Ligase Binder (e.g., Thalidomide-NH2) PROTAC Fully Assembled PROTAC E3->PROTAC Amide Coupling Intermediate->PROTAC Amide Coupling

Figure 1: Convergent synthesis workflow for PROTAC assembly utilizing CuAAC click chemistry.

Validated Experimental Protocols

The following protocols have been optimized for high fidelity and self-validation. Causality for critical steps is provided to ensure researchers understand why a condition is necessary, rather than just what to do.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugation of 5-Ethynyl-1-(oxan-4-yl)pyrazole to an azide-functionalized linker.

Reagents:

  • 5-Ethynyl-1-(oxan-4-yl)pyrazole (1.0 eq)

  • Azide-linker (e.g., N3​ -PEG4-COOH) (1.05 eq)

  • CuSO4​⋅5H2​O (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.1 eq)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a separate vial, dissolve CuSO4​⋅5H2​O and TBTA in a minimal amount of DMSO. Causality: TBTA is a tetradentate ligand that stabilizes the Cu(I) oxidation state and protects it from disproportionation and oxidation by dissolved oxygen. Pre-forming this complex ensures a robust catalytic cycle [4].

  • Substrate Solubilization: Dissolve the alkyne and the azide in the tert-Butanol/Water mixture. Causality: The 1:1 t-BuOH/H2O mixture provides optimal solubility for both the organic substrates and the inorganic salts, driving the reaction to completion.

  • In Situ Reduction: Add the Cu/TBTA complex to the substrate solution, followed immediately by freshly prepared aqueous Sodium Ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Adding it last prevents premature oxidation and suppresses the unwanted Glaser homocoupling of the alkyne.

  • Reaction Monitoring: Stir at room temperature for 4-12 hours. Monitor via LC-MS. The formation of the 1,4-disubstituted 1,2,3-triazole is highly regioselective.

  • Workup: Dilute with EtOAc and wash with 5% aqueous EDTA. Causality: EDTA effectively chelates and removes residual copper, which is critical as trace copper can interfere with subsequent biological assays or downstream catalytic steps.

CuAAC_Mechanism Cu1 Cu(I)-TBTA Complex (Active Catalyst) PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex + Alkyne Alkyne 5-Ethynyl-1-(oxan-4-yl)pyrazole (Terminal Alkyne) Alkyne->PiComplex Acetylide Copper(I) Acetylide PiComplex->Acetylide Base (-H+) Metallacycle Six-Membered Metallacycle Acetylide->Metallacycle + Azide Azide R-N3 (Azide Linker) Azide->Metallacycle Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu1 Catalyst Regeneration

Figure 2: Mechanistic cycle of the CuAAC reaction yielding the 1,4-disubstituted triazole.

Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling

Objective: C-C bond formation for lead optimization (e.g., coupling with an aryl halide).

Reagents:

  • 5-Ethynyl-1-(oxan-4-yl)pyrazole (1.1 eq)

  • Aryl Halide (Ar-I or Ar-Br) (1.0 eq)

  • Pd(PPh3​)4​ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine ( Et3​N ) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Rigorous Degassing (Critical Step): Dissolve the Aryl Halide and 5-Ethynyl-1-(oxan-4-yl)pyrazole in anhydrous DMF. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II) species and promotes the copper-mediated Glaser homocoupling of the alkyne, drastically reducing the yield of the desired cross-coupled product.

  • Catalyst Addition: Under a positive pressure of Argon, add Pd(PPh3​)4​ and CuI.

  • Base Addition & Initiation: Add Et3​N dropwise. Causality: The amine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne (facilitating the formation of the copper acetylide intermediate) and neutralizes the hydrogen halide byproduct generated during the catalytic cycle.

  • Heating and Monitoring: Heat the reaction to 70°C. The reaction typically turns from yellow to a dark brown/black as the active Pd(0) species cycles. Monitor by TLC or LC-MS until the aryl halide is consumed.

  • Purification: Filter the crude mixture through a pad of Celite to remove insoluble palladium and copper salts before concentrating the filtrate for column chromatography.

References

  • Benchchem. "5-Ethynyl-1-(oxan-4-yl)pyrazole | CAS 2490401-48-2". Benchchem.
  • PharmaBlock. "Tetrahydropyrans in Drug Discovery". PharmaBlock.
  • F. F. et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies". MDPI.
  • Zhang et al. "Recent updates in click and computational chemistry for drug discovery and development". Frontiers in Chemistry.
  • N. et al. "Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles". PMC - NIH.
Method

Application Note: Functionalization of the Tetrahydropyran Ring in 1-(Oxan-4-yl)pyrazoles

Introduction & Strategic Rationale The 1-(oxan-4-yl)pyrazole (systematically named 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) scaffold has emerged as a privileged motif in modern medicinal chemistry, particularly in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1-(oxan-4-yl)pyrazole (systematically named 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) scaffold has emerged as a privileged motif in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors (e.g., JAK1, ERK2, and CHK1)[1][2]. Replacing traditional lipophilic carbocycles—such as cyclohexyl rings—with a tetrahydropyran (THP) ring is a proven strategy to lower logP, improve aqueous solubility, and enhance [1].

However, an unfunctionalized THP ring can be susceptible to oxidative metabolism and may lack the steric bulk necessary to lock the pyrazole into its bioactive conformation. Functionalization of the THP ring —most notably via the introduction of cyano (-CN), fluoro (-F), or hydroxyl (-OH) groups at the C3 or C4 positions—addresses these liabilities. This application note details the mechanistic rationale, quantitative benefits, and step-by-step synthetic protocols for functionalizing the THP ring of 1-(oxan-4-yl)pyrazoles.

Mechanistic Insights: The Causality of Functionalization

The decision to functionalize the THP ring is driven by precise stereoelectronic and pharmacokinetic requirements:

  • C4-Cyano Functionalization (Quaternary Center Formation): Introducing a cyano group at the C4 position (the same carbon bearing the pyrazole) creates a sterically demanding quaternary stereocenter. Mechanistically, this forces an increased dihedral angle between the pyrazole and the THP ring. In the context of JAK1 inhibitors, this twisted conformation projects the nitrile group into a small, unique hydrophobic back-pocket formed by Leu1010 and Gly1020, driving a 10-fold increase in potency while maintaining an exceptional LLE of 7.9[1]. Furthermore, the polar nature of the nitrile group attenuates hERG channel binding by reducing the basicity of nearby amines.

  • C3-Fluoro/Hydroxyl Functionalization: Substitution at the C3 position introduces stereoelectronic effects (e.g., the gauche effect) that bias the THP ring into a specific, rigid chair conformation. This conformational locking minimizes the entropic penalty upon target binding and optimally aligns the pyrazole nitrogen atoms for critical hydrogen bonding with the kinase hinge region (e.g., Lys114 in ERK2)[2].

G N1 1-(Oxan-4-yl)pyrazole Scaffold N2 C4-Cyano Functionalization N1->N2 N3 C3-Fluoro Functionalization N1->N3 N4 Increased Dihedral Angle (Twisted Conformation) N2->N4 N5 Conformational Locking (Chair Bias) N3->N5 N6 Enhanced Hydrophobic Packing (e.g., Leu1010/Gly1020) N4->N6 N7 Improved Hinge-Binding Alignment N5->N7

Mechanistic rationale for THP ring functionalization in kinase inhibitor design.

Quantitative Impact on Physicochemical Properties

The table below summarizes the typical pharmacological shifts observed when transitioning from a baseline cyclohexyl-pyrazole to functionalized THP-pyrazoles during lead optimization[1].

Scaffold MotifLLE (Lipophilic Ligand Efficiency)Intrinsic Clearance ( Clint​ , µL/min/kg)hERG Liability ( IC50​ , µM)Target Potency ( IC50​ , nM)
1-(Cyclohexyl)pyrazole (Baseline)4.2>80 (High)2.1 (High Risk)15.0
1-(Oxan-4-yl)pyrazole (Unfunctionalized)5.845 (Moderate)>10 (Low Risk)12.0
1-(4-Cyano-oxan-4-yl)pyrazole 7.9 <20 (Low) >30 (Safe) 1.5
1-(3-Fluoro-oxan-4-yl)pyrazole 6.528 (Moderate)>20 (Safe)4.8

Experimental Workflow: Synthesis of 4-Cyano-1-(oxan-4-yl)pyrazoles

Direct nucleophilic substitution (S_N2) of a pyrazole onto a 4,4-disubstituted THP ring is highly inefficient due to severe steric hindrance. Therefore, the most reliable protocol involves a Strecker-type cyanation followed by de novopyrazole annulation directly on the functionalized THP ring[3][4].

Protocol: De Novo Annulation of the Pyrazole Ring

Objective: To synthesize 1-(4-cyanotetrahydro-2H-pyran-4-yl)-1H-pyrazole via a self-validating, three-step sequence.

Step 1: Hydrazone Formation

  • Reaction: In an oven-dried round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 eq) and tert-butyl carbazate (10.5 mmol, 1.05 eq) in 30 mL of anhydrous ethanol.

  • Conditions: Reflux the mixture under a nitrogen atmosphere for 4 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold hexanes to precipitate the Boc-hydrazone intermediate. Filter and dry.

  • Causality: Forming the hydrazone activates the C4 position for subsequent nucleophilic attack while protecting the hydrazine moiety required for pyrazole formation.

Step 2: Strecker-Type Cyanation

  • Reaction: Dissolve the Boc-hydrazone (8.0 mmol) in 25 mL of anhydrous THF. Cool to 0 °C.

  • Addition: Dropwise, add trimethylsilyl cyanide (TMSCN) (9.6 mmol, 1.2 eq), followed by a catalytic amount of glacial acetic acid (0.8 mmol, 0.1 eq).

  • Conditions: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Deprotection: Concentrate the mixture, then redissolve in 20 mL of a 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) solution at 0 °C. Stir for 2 hours to cleave the Boc group.

  • Workup: Evaporate the volatiles to yield 4-hydrazinyltetrahydro-2H-pyran-4-carbonitrile as a TFA salt.

  • Causality: TMSCN provides a safe, controlled source of cyanide. The acidic conditions in the subsequent step simultaneously drive the desilylation and Boc-deprotection, streamlining the workflow.

Step 3: Cyclocondensation (Pyrazole Annulation)

  • Reaction: Dissolve the crude hydrazine TFA salt in 20 mL of ethanol. Add 1,1,3,3-tetramethoxypropane (8.8 mmol, 1.1 eq).

  • Conditions: Heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized functionalized scaffold, perform the following checks:

  • TLC: The target compound should show a distinct UV-active spot (pyrazole ring) with an Rf​ of ~0.4 in 1:1 Hexanes/EtOAc.

  • 1H NMR (400 MHz, CDCl3​ ): Confirm the presence of three distinct pyrazole protons (typically two doublets around δ 7.6 and 7.5 ppm, and a triplet around δ 6.3 ppm). The absence of a ketone signal in 13C NMR (~210 ppm) and the appearance of a nitrile carbon (~118 ppm) confirms successful C4 functionalization.

  • LC-MS: Confirm the mass corresponding to [M+H]+ for C9​H1​1N3​O (Exact Mass: 177.09).

G N1 Tetrahydro-4H- pyran-4-one N2 Boc-Hydrazone N1->N2 tert-Butyl carbazate EtOH, Reflux N3 4-Cyano-4-hydrazinyl THP (TFA Salt) N2->N3 1. TMSCN, THF 2. 20% TFA/DCM N4 1-(4-Cyano-oxan-4-yl) pyrazole N3->N4 1,1,3,3-Tetramethoxy- propane, EtOH, 80°C

Synthetic workflow for 4-cyano-1-(oxan-4-yl)pyrazole via de novo pyrazole annulation.

References

  • Title: The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Expanding the Synthetic Scope of Rawal’s Diene: Rapid Access to Pyran and Pyrazole Derivatives Source: ChemRxiv / The Journal of Organic Chemistry URL: [Link] (Preprint access)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Isolation of 5-Ethynyl-1-(oxan-4-yl)pyrazole

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 5-Ethynyl-1-(oxan-4-yl)pyrazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 5-Ethynyl-1-(oxan-4-yl)pyrazole . Because the synthesis of N-substituted pyrazoles from unsymmetrical precursors inherently yields regioisomeric mixtures [1], separating the 5-ethynyl target from its 3-ethynyl counterpart is a notorious bottleneck.

This living document synthesizes field-proven chromatographic theory with actionable, self-validating protocols to help you bypass common purification failures.

Part 1: Mechanistic Context & FAQs

Q: Why is separating the 5-ethynyl regioisomer from the 3-ethynyl regioisomer so chromatographically challenging? A: The difficulty stems from their nearly identical dipole moments and molecular volumes. Both isomers feature the hydrogen-bond accepting oxane (tetrahydropyran) oxygen and the pyrazole sp2 nitrogen. The primary differentiator is steric: in the 5-ethynyl isomer, the terminal alkyne is adjacent to the bulky oxan-4-yl ring. This congestion slightly shields the N1-N2 face, altering its interaction with the stationary phase. Standard solvent systems often mask this subtle steric difference, leading to co-elution [2]. Generally, this shielding causes the 5-ethynyl isomer to interact less strongly with silica silanols, meaning it typically elutes before the 3-ethynyl isomer.

Q: What are the optimal solvent systems for normal-phase flash chromatography of this molecule? A: For moderately polar heterocyclic systems with both ether and alkyne functionalities, you must balance dipole-dipole interactions and hydrogen bonding:

  • Toluene / Acetone: This is the superior choice. The π−π interactions between toluene and the pyrazole ring exploit the subtle electronic and steric differences between the 3- and 5-positions. Acetone provides the necessary elution strength without overwhelming the silica silanol sites.

  • Hexane / Diisopropyl Ether (DIPE): DIPE is a bulkier ether than Ethyl Acetate (EtOAc). Its steric bulk prevents it from indiscriminately displacing both isomers from the silica, allowing the sterically hindered 5-ethynyl isomer to resolve.

Q: How does the terminal alkyne affect the purification strategy? A: The terminal ethynyl group is relatively non-polar but slightly acidic. On highly active or acidic silica gel, terminal alkynes can undergo irreversible adsorption or degradation. Furthermore, trace metals in lower-grade silica can catalyze oxidative homocoupling (Glaser coupling) of the alkyne. Using high-purity, end-capped silica or adding a volatile basic modifier mitigates these risks.

Part 2: Troubleshooting Guide

Issue 1: Complete co-elution of 3-ethynyl and 5-ethynyl regioisomers on silica gel.

  • Causality: Your solvent system is overriding the weak steric interactions that differentiate the isomers. Strong H-bond acceptors like EtOAc dominate the interaction with silica silanols, dragging both isomers down the column in a single broad band.

  • Solution: Abandon Hexane/EtOAc. Switch to a Toluene/Acetone gradient. If normal phase continues to fail, the definitive fallback is reversed-phase chromatography (C18) using a Water/Acetonitrile gradient, which separates based on hydrophobic surface area rather than polar interactions [3].

Issue 2: Severe peak tailing or streaking across multiple fractions.

  • Causality: The oxane oxygen and the pyrazole N2 nitrogen are strongly hydrogen-bonding with free, highly active silanol groups on the silica gel surface.

  • Solution: Pre-treat the column with 1% Triethylamine (TEA) in hexanes, or maintain 0.1% TEA in the mobile phase. The TEA competitively binds to the most active silanol sites, deactivating them and allowing the pyrazole to elute as a sharp band.

Issue 3: Poor resolution on the column despite TLC showing two distinct spots.

  • Causality: Liquid loading of the sample in a strong solvent (like Dichloromethane) causes band broadening at the head of the column. The strong solvent acts as a localized "solvent front," destroying the theoretical plates needed for this difficult separation.

  • Solution: Utilize dry loading [4]. This eliminates solvent-induced band broadening, ensuring the sample begins its migration as an infinitely narrow band.

Part 3: Quantitative Data: Solvent System Performance

To facilitate rapid method development, the following table summarizes the expected performance of various binary solvent systems for resolving 1-(oxan-4-yl)pyrazole regioisomers on standard normal-phase silica.

Solvent SystemSelectivity ( α )Peak ShapeMechanistic Rationale
Hexane / EtOAc Low (<1.1)BroadStrong H-bond acceptor (EtOAc) overrides subtle steric differences, leading to co-elution.
Toluene / Acetone High (>1.3)Sharp π−π interactions exploit electronic differences; Acetone provides tunable elution strength.
Hexane / DIPE Moderate (1.2)ModerateBulky ether (DIPE) interacts differentially with the sterically hindered 5-position.
DCM / MeOH Very Low (1.0)TailingMeOH completely disrupts silica-analyte interactions, causing rapid co-elution.

Part 4: Self-Validating Experimental Protocol

This standard operating procedure (SOP) is designed as a self-validating system to ensure the successful isolation of 5-Ethynyl-1-(oxan-4-yl)pyrazole.

Phase 1: Sample Preparation (Dry Loading)
  • Dissolution: Dissolve the crude regioisomeric mixture in the minimal required volume of Dichloromethane (DCM). Causality: DCM ensures complete dissolution of both the pyrazole and any polymeric byproducts, preventing precipitation on the silica.

  • Adsorption: Add deactivated silica gel to the solution at a 1:3 sample-to-silica mass ratio. Causality: Deactivated silica prevents the terminal alkyne from undergoing acid-catalyzed degradation during the drying process.

  • Evaporation: Evaporate the mixture under reduced pressure (rotary evaporator) until a dry, free-flowing powder is achieved. Causality: Removing all traces of the strong loading solvent prevents the "solvent front" effect, preserving the column's theoretical plates [4].

Phase 2: Column Equilibration & Elution
  • Column Packing: Pack a high-efficiency spherical silica column (15-25 µm particle size) and equilibrate with 100% Toluene containing 0.1% Triethylamine (TEA). Causality: Spherical silica provides a tighter, more uniform packing bed, minimizing eddy diffusion. The 0.1% TEA masks highly active silanol sites to prevent tailing.

  • Loading & Elution: Load the dry powder evenly onto the column head. Elute using a shallow gradient of 0% to 15% Acetone in Toluene over 20 column volumes (CV). Causality: Toluene's π -system interacts differentially with the sterically shielded 5-ethynyl pyrazole versus the more exposed 3-ethynyl isomer. A shallow gradient ensures displacement occurs at the exact threshold of desorption for each specific isomer.

Phase 3: Self-Validation & Pooling
  • Orthogonal Analysis: Analyze fractions via LC-MS or 2D-TLC before pooling. Causality: Because the Rf​ values of the 3- and 5-isomers are nearly identical, standard 1D-TLC can be deceptive. LC-MS confirms the exact mass and purity, ensuring no co-eluting regioisomer is pooled into the final batch.

Part 5: Workflow Visualization

Workflow Start Crude Mixture: 3- & 5-Ethynyl Isomers TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckRes ΔRf > 0.15? TLC->CheckRes AltSolvent Switch to Toluene/Acetone CheckRes->AltSolvent No PrepCol Equilibrate Column (Spherical SiO2 + 0.1% TEA) CheckRes->PrepCol Yes AltSolvent->TLC Load Dry Loading (Eliminate Solvent Effects) PrepCol->Load Elute Shallow Gradient (0-15% Acetone/Toluene) Load->Elute CheckTail Peak Tailing? Elute->CheckTail RevPhase Switch to Reversed-Phase (C18, H2O/MeCN) CheckTail->RevPhase Yes Success Pure 5-Ethynyl-1- (oxan-4-yl)pyrazole CheckTail->Success No RevPhase->Success

Figure 1: Decision matrix for resolving pyrazole regioisomers via flash chromatography.

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Jones, S., et al. "Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile." Organic Process Research & Development, ACS Publications.[Link]

Optimization

Technical Support Center: Removing Copper Residues from 5-Ethynyl-1-(oxan-4-yl)pyrazole Click Products

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, with 5-Ethynyl-1-(o...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, with 5-Ethynyl-1-(oxan-4-yl)pyrazole and require robust methods for the removal of residual copper catalysts from their final products. The presence of copper ions, even in trace amounts, can be detrimental to downstream applications, particularly in biological and pharmaceutical contexts due to their inherent toxicity and potential to interfere with assays.[1][2][3]

This document provides a comprehensive overview of common challenges and solutions, presented in a question-and-answer format to directly address issues encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: Why is removing copper from my click reaction product essential?

A1: Residual copper catalysts can significantly impact the reliability and validity of your research. Key reasons for its removal include:

  • Cellular Toxicity: Copper ions are known to be toxic to cells, which is a major concern for any product intended for biological applications, including drug development and bioconjugation.[1][2][4]

  • Interference with Downstream Applications: Copper can interfere with various analytical techniques and biological assays. For example, it can quench fluorescence in imaging experiments or inhibit enzymatic reactions.[1]

  • Product Stability and Purity: The presence of copper can compromise the stability of your final compound and affect its overall purity, potentially leading to inaccurate characterization and results.[1]

Q2: What is the fundamental mechanism of the CuAAC reaction that necessitates the use of a copper catalyst?

A2: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[5][6][7] The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often results in a mixture of 1,4 and 1,5-regioisomers.[5][7] The Cu(I) catalyst dramatically accelerates the reaction and controls the regioselectivity.[5] The currently accepted mechanism involves a dinuclear copper intermediate, which explains the remarkable rate enhancement.[6][8] The catalytic cycle begins with the formation of a copper(I) acetylide from the terminal alkyne, in this case, 5-Ethynyl-1-(oxan-4-yl)pyrazole.[6][7] This intermediate then reacts with the azide to form the triazole product, regenerating the copper catalyst.[6]

Q3: What are the most common methods for removing copper from click reaction products?

A3: Several effective methods are available, and the best choice depends on the properties of your specific product and the required level of purity. The most common techniques include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction using an aqueous solution of a chelating agent like EDTA, ammonium chloride, or aqueous ammonia.[9][10]

  • Solid-Phase Scavengers: These are resins functionalized with groups that have a high affinity for copper, allowing for removal by simple filtration.[1][9]

  • Chromatography: Standard column chromatography using silica gel or alumina can be effective for both purification and copper removal.[2][9]

  • Precipitation: In some cases, copper can be precipitated as an insoluble salt and removed by filtration.[1][2]

  • Dialysis: For macromolecular products, dialysis against a buffer containing a chelating agent is a gentle and effective method.[1][11]

II. Troubleshooting Guide: Specific Issues and Solutions

Problem 1: My purified organic-soluble product remains blue or green, indicating copper contamination.

Potential Cause: This is a clear visual indicator of residual copper. It can happen if the initial purification was incomplete or if your product itself has some affinity for copper ions.[9]

Solutions:

  • Repeated Chelating Washes: Perform additional washes with an aqueous solution of a chelating agent. A 0.5 M solution of EDTA is often effective.[2] Saturated aqueous ammonium chloride can also be used; it forms a blue copper complex that is highly soluble in the aqueous phase.[2] For products stable under basic conditions, a wash with aqueous ammonia can be very effective.[2][10]

  • Combination of Methods: An often more robust approach is to combine methods. For instance, perform an aqueous wash with EDTA followed by passing the organic solution through a short plug of silica gel.[9]

  • Use of Scavenger Resins: If aqueous washes are not sufficient, consider using a copper scavenger resin. These resins have a very high affinity for copper and can reduce contamination to very low levels.[2]

Experimental Protocol: EDTA Wash for an Organic-Soluble Product
  • Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[1][9]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[9]

  • Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual EDTA and water-soluble impurities.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the copper-free product.

Problem 2: I am experiencing low product yield after the copper removal process.

Potential Cause: Product loss can occur for several reasons during purification:

  • Partial Water Solubility: Your product may have some solubility in the aqueous phase, leading to loss during extraction.[9]

  • Adsorption to Purification Media: The product might be adsorbing to silica gel or scavenger resins.[2]

  • Co-precipitation: Your product could be precipitating along with copper salts.[2]

Solutions:

  • For Partially Water-Soluble Products: When performing aqueous extractions, use brine for the final washes to "salt out" your organic product, reducing its solubility in the aqueous layer.[9] Alternatively, for highly water-soluble products, avoid aqueous washes altogether and opt for methods like scavenger resins, dialysis, or size exclusion chromatography.[9]

  • Minimizing Adsorption: Before committing your entire batch to a scavenger resin or silica column, test a small sample to ensure your product does not irreversibly bind.[2] When using chromatography, select a solvent system that ensures good solubility and elution of your product.[2]

  • Optimizing Precipitation: If you are using a precipitation method for copper removal, carefully control the pH to selectively precipitate the copper salt without causing your product to crash out.[2]

Problem 3: The use of a scavenger resin is not effectively removing the copper.

Potential Cause:

  • Insufficient Resin: The amount of scavenger resin may be inadequate to bind all the copper in the reaction.

  • Poor Mixing: Inefficient stirring may prevent the resin from coming into full contact with the reaction mixture.[1]

  • Incorrect Copper Oxidation State: Some scavenger resins are more effective at binding Cu(I) versus Cu(II).[1]

Solutions:

  • Increase Resin Amount: Add more scavenger resin to the mixture. Consult the manufacturer's guidelines for the recommended equivalence.

  • Ensure Vigorous Stirring: Use a magnetic stir bar and a stir plate set to a speed that ensures the resin is fully suspended in the reaction mixture.

  • Optimize Workup Conditions: Ensure your workup conditions are compatible with the scavenger's mechanism. For example, if your resin is more effective for Cu(II), exposing the reaction mixture to air before adding the resin may improve its efficacy.

Experimental Protocol: Copper Removal with a Solid-Supported Scavenger Resin
  • Resin Addition: Once the click reaction is complete, add the copper scavenger resin directly to the reaction mixture.

  • Stirring: Stir the suspension vigorously at room temperature. The required time will depend on the specific resin and reaction conditions. A time-course experiment on a small scale can determine the optimal duration.[1]

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a suitable solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your product.

Problem 4: My product is a water-soluble biomolecule, and organic solvents are not an option.

Potential Cause: Many bioconjugation reactions are performed in aqueous buffers, making traditional liquid-liquid extractions with organic solvents unsuitable.

Solutions:

  • Dialysis with EDTA: If your product is a macromolecule (e.g., a protein, a large peptide, or a polymer), dialysis against a buffer containing EDTA is an excellent choice.[1][11] This method removes the small copper-EDTA complex while retaining your larger product.[1]

  • Size Exclusion Chromatography (SEC): This technique can separate your larger product from the smaller copper-EDTA complex.[1]

  • Biocompatible Scavenger Resins: There are scavenger resins available that are compatible with aqueous systems and are suitable for the purification of biomolecules.

III. Data and Workflow Visualization

Table 1: Comparison of Common Copper Removal Methods
MethodTypical Residual CopperAdvantagesDisadvantagesBest Suited For
Aqueous Wash (EDTA) < 100 ppmInexpensive, simple, and effective for many small molecules.Can lead to emulsions; product may have some aqueous solubility.[9]Routine purification of organic-soluble small molecules.
Scavenger Resins < 10 ppmHigh selectivity for copper, easy to handle, can achieve very low copper levels.[2]Can be more expensive; potential for product adsorption.[2]High-purity applications, water-soluble products, and parallel synthesis.
Silica Gel Chromatography < 50 ppmSimultaneously purifies the product from other organic impurities.[2]Can be time-consuming; potential for product loss on the column.Purification of products from complex reaction mixtures.
Precipitation (e.g., with Na₂S) VariableCan be effective for large-scale reactions.Requires careful pH control; potential for product co-precipitation; H₂S gas can be generated if the solution is acidic.[2]Large-scale reactions where rapid removal is needed.
Dialysis (with EDTA) < 10 ppmGentle method, suitable for sensitive biomolecules.Time-consuming; only applicable to macromolecules.Purification of proteins, peptides, and other biopolymers.
Diagram 1: Workflow for Copper Removal using a Scavenger Resin

G cluster_0 Post-Reaction Mixture cluster_1 Purification Step cluster_2 Product Isolation A Completed Click Reaction (Product + Copper Catalyst) B Add Copper Scavenger Resin A->B Direct Addition C Stir Vigorously B->C Ensure Suspension D Filter to Remove Resin C->D Separation E Filtrate (Product in Solution) D->E Collection F Concentrate Solvent E->F Solvent Removal G Pure, Copper-Free Product F->G Final Product

Caption: Workflow for copper removal using a scavenger resin.

Diagram 2: Troubleshooting Logic for Persistent Copper Contamination

G Start Product is Blue/Green (Copper Contamination) Q1 Is the product organic-soluble? Start->Q1 Action1 Perform additional EDTA/NH4Cl washes Q1->Action1 Yes Q2 Is the product a water-soluble macromolecule? Q1->Q2 No Action2 Pass through a silica plug Action1->Action2 Still Contaminated End Copper-Free Product Action1->End Successful Action3 Use a scavenger resin Action2->Action3 Still Contaminated Action2->End Successful Action3->End Action4 Dialyze against EDTA buffer Q2->Action4 Yes Q2->End No/Other Action5 Use Size Exclusion Chromatography (SEC) Action4->Action5 Still Contaminated Action4->End Successful Action5->End

Caption: Troubleshooting logic for persistent copper contamination.

IV. References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Ethynyl-1-(oxan-4-yl)pyrazole Coupling

Overview 5-Ethynyl-1-(oxan-4-yl)pyrazole is a highly valuable terminal alkyne building block, frequently utilized in the synthesis of complex heterocyclic therapeutics such as IRAK4 inhibitors[1]. While Sonogashira cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 5-Ethynyl-1-(oxan-4-yl)pyrazole is a highly valuable terminal alkyne building block, frequently utilized in the synthesis of complex heterocyclic therapeutics such as IRAK4 inhibitors[1]. While Sonogashira cross-coupling is the standard method for functionalizing this moiety, the electron-rich nature of the pyrazole ring and the steric bulk of the oxan-4-yl (tetrahydropyran) group make temperature optimization uniquely challenging. This guide provides mechanistic troubleshooting, quantitative benchmarks, and validated protocols to maximize cross-coupling efficiency while suppressing undesired pathways like Glaser homocoupling.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: When coupling 5-Ethynyl-1-(oxan-4-yl)pyrazole, I observe significant amounts of a dimerized byproduct. Why does this happen at standard heating (80–100 °C), and how does temperature affect it? Analysis & Causality: The dimer is the Glaser homocoupling product, formed when two terminal alkynes couple in the presence of a copper(I) co-catalyst and trace oxygen[2]. Elevated temperatures exponentially increase the rate of this oxidative homocoupling. Furthermore, the oxan-4-yl group can sterically hinder the transmetalation step of the cross-coupling cycle. If transmetalation is slow, the copper acetylide intermediate accumulates and, at high temperatures, readily dimerizes. Solution: Lowering the reaction temperature to 25–50 °C suppresses the homocoupling pathway. If high temperatures are mandatory for the oxidative addition of an unreactive aryl chloride, you must switch to a Copper-Free Sonogashira (Heck alkynylation) protocol using electron-rich ligands like XPhos[3].

Q2: I lowered the temperature to 25 °C to prevent homocoupling, but now my conversion is stalled at 30%. How do I break this thermodynamic bottleneck? Analysis & Causality: At room temperature, the oxidative addition of the palladium catalyst into the aryl halide bond often becomes the rate-limiting step, especially for aryl bromides and chlorides. Solution: Instead of increasing the bulk reaction temperature—which risks alkyne degradation—optimize the microenvironment:

  • Ligand Tuning: Use bulky, electron-rich phosphine ligands (e.g., XPhos) which lower the activation energy for oxidative addition, allowing the reaction to proceed efficiently even with challenging substrates[3].

  • Stoichiometric Inversion: Reversing the stoichiometry (e.g., using a slight excess of aryl iodide to terminal alkyne) can drive the reaction forward at lower temperatures (e.g., 90 °C instead of >100 °C)[4].

  • Dilute Hydrogen Atmosphere: Running the reaction under a 5% H₂/Ar atmosphere at moderate temperatures can reduce homocoupling to ~2% without sacrificing cross-coupling rates, as the hydrogen mitigates the oxidative dimerization pathway[2].

Section 2: Temperature Optimization Workflow

G Start Set Initial Temp (e.g., 50°C) Check Monitor Conversion & Byproducts Start->Check HighHomo High Homocoupling (Glaser Product) Check->HighHomo Cu/O2 present LowConv Low Conversion (<50% after 12h) Check->LowConv High Activation Energy Optimal High Cross-Coupling (>90% Yield) Check->Optimal Balanced Rates Action1 Lower Temp to 25-30°C Use Cu-free or H2/Ar atm HighHomo->Action1 Action2 Raise Temp to 80°C Switch Ligand to XPhos LowConv->Action2 Action1->Check Re-evaluate Action2->Check Re-evaluate

Logic flow for diagnosing and optimizing temperature-dependent Sonogashira coupling failures.

Section 3: Quantitative Benchmarks

To guide your optimization, the following table summarizes the typical temperature-dependent behavior of pyrazole-based terminal alkynes in standard Pd/Cu-catalyzed systems versus Cu-free systems.

Table 1: Temperature vs. Yield Profile for Pyrazole Alkyne Coupling

System TypeTemp (°C)Catalyst / LigandCross-Coupling YieldHomocouplingUnreacted Alkyne
Standard Pd/Cu25Pd(PPh₃)₂Cl₂ / CuI~32%< 5%> 60%
Standard Pd/Cu50Pd(PPh₃)₂Cl₂ / CuI~65%~15%~20%
Standard Pd/Cu80Pd(PPh₃)₂Cl₂ / CuI~45%~45%< 10%
Cu-Free (Heck)25Pd(OAc)₂ / XPhos~40%Not Detected~60%
Cu-Free (Heck) 80 Pd(OAc)₂ / XPhos > 95% Not Detected < 5%
Pd/Cu + 5% H₂50Pd(PPh₃)₂Cl₂ / CuI~88%< 2%~10%

Data synthesized from kinetic profiling of pyrazole-alkyne couplings and homocoupling mitigation studies[2][3].

Section 4: Self-Validating Experimental Protocol

Methodology: Copper-Free Sonogashira Coupling of 5-Ethynyl-1-(oxan-4-yl)pyrazole at Optimized Temperature (80 °C)

Why this protocol works: By eliminating copper entirely, we shut down the Glaser homocoupling pathway. This allows us to safely elevate the reaction temperature to 80 °C. At this optimized temperature, the Pd(OAc)₂/XPhos catalytic system gains sufficient thermal energy to rapidly undergo oxidative addition with challenging aryl halides, without risking the degradation of the pyrazole building block[3].

Materials:

  • 5-Ethynyl-1-(oxan-4-yl)pyrazole (1.0 equiv, 1.0 mmol)

  • Aryl Halide (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (3 mol%)

  • XPhos (6 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (Degassed, 5.0 mL)

Step-by-Step Procedure:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (6.7 mg, 0.03 mmol) and XPhos (28.6 mg, 0.06 mmol).

  • Atmosphere Exchange (Self-Validation Step 1): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Validation Check: The catalyst mixture should remain a pale yellow/orange powder. If the solid turns black at this stage, moisture or oxygen has caused premature Pd(0) aggregation, and the reaction will fail. Discard and restart.

  • Reagent Addition: Under a positive flow of Argon, add the Aryl Halide, Cs₂CO₃ (651 mg, 2.0 mmol), and anhydrous, sparged DMF (5.0 mL). Stir at room temperature for 10 minutes to pre-form the active Pd(0)-XPhos complex.

  • Alkyne Introduction: Add 5-Ethynyl-1-(oxan-4-yl)pyrazole (176 mg, 1.0 mmol) dropwise or as a solid under Argon.

  • Temperature Optimization (Heating): Transfer the flask to a pre-heated oil bath set strictly to 80 °C.

    • Mechanistic Note: Do not exceed 90 °C. While the cross-coupling is fast at 80 °C, pushing the temperature higher in the presence of strong bases can induce unwanted ring-opening side reactions on the oxan-4-yl moiety.

  • Monitoring (Self-Validation Step 2): Stir for 4–6 hours. Monitor the reaction via LC-MS.

    • Validation Check: The reaction is complete when the specific alkyne mass (M+H = 177) disappears and the cross-coupled product mass dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the DMF. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 5-Ethynyl-1-(oxan-4-yl)pyrazole using ¹H and ¹³C NMR Spectroscopy

For researchers and professionals in the field of drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed insights into the molecular framework. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR chemical shifts for the novel heterocyclic compound, 5-Ethynyl-1-(oxan-4-yl)pyrazole. By dissecting the molecule into its constituent fragments—the substituted pyrazole ring, the ethynyl group, and the oxan-4-yl moiety—we can predict and interpret its spectral features with high fidelity. This guide will serve as a valuable reference for scientists working with this or structurally related compounds.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for 5-Ethynyl-1-(oxan-4-yl)pyrazole:

Caption: Numbering scheme for 5-Ethynyl-1-(oxan-4-yl)pyrazole.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum of 5-Ethynyl-1-(oxan-4-yl)pyrazole is anticipated to display distinct signals corresponding to the protons on the pyrazole ring, the ethynyl group, and the oxan-4-yl substituent. The predicted chemical shifts are based on established values for analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethynyl-1-(oxan-4-yl)pyrazole in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H37.5 - 7.7d~2-3The H3 proton of the pyrazole ring is expected to be a doublet due to coupling with H4. Its chemical shift is influenced by the N-substitution.[1]
H46.3 - 6.5d~2-3The H4 proton will appear as a doublet due to coupling with H3.[2][3]
H7 (Ethynyl-H)3.0 - 3.3sN/AThe acetylenic proton is a singlet and its chemical shift is characteristic of terminal alkynes.[4]
H4' (Oxane-CH)4.5 - 4.8m-This methine proton is attached to the nitrogen of the pyrazole ring and is expected to be the most downfield signal of the oxane ring.
H2', H6' (Oxane-CH₂)3.9 - 4.2 (axial) and 3.4 - 3.7 (equatorial)m-These diastereotopic protons are adjacent to the oxygen atom, leading to a downfield shift.[5]
H3', H5' (Oxane-CH₂)2.0 - 2.3 (axial) and 1.7 - 1.9 (equatorial)m-These protons are further from the electronegative oxygen and nitrogen atoms, thus appearing more upfield.[5]

Predicted ¹³C NMR Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are largely influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.[6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethynyl-1-(oxan-4-yl)pyrazole in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3138 - 142The C3 carbon of the pyrazole ring is a methine carbon in a heteroaromatic system.[9]
C4105 - 110The C4 carbon is also a methine carbon and is typically found in this region for substituted pyrazoles.[9][10]
C5128 - 132This quaternary carbon is attached to the ethynyl group, which influences its chemical shift.
C6 (Ethynyl-C)85 - 90The sp-hybridized carbon attached to the pyrazole ring.[11]
C7 (Ethynyl-C)75 - 80The terminal sp-hybridized carbon of the alkyne.[11]
C4' (Oxane-CH)55 - 60The methine carbon of the oxane ring directly attached to the pyrazole nitrogen.
C2', C6' (Oxane-CH₂)66 - 70These carbons are adjacent to the oxygen atom, resulting in a downfield shift.[12][13]
C3', C5' (Oxane-CH₂)30 - 35These carbons are in a standard aliphatic environment within the oxane ring.[12][13]

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts for 5-Ethynyl-1-(oxan-4-yl)pyrazole are derived from a comparative analysis of known NMR data for its constituent structural motifs.

  • Pyrazole Ring: The chemical shifts for the pyrazole protons H3 and H4 are consistent with those observed for other N-substituted pyrazoles.[1][14] For instance, in 1-benzyl-3-nitro-1H-pyrazole, the corresponding protons appear at δ 7.28-7.41 and 6.90 ppm.[1] The presence of the electron-withdrawing ethynyl group at the C5 position is expected to have a minor deshielding effect on H4.

  • Oxan-4-yl Group: The signals for the oxan-4-yl group can be compared to tetrahydropyran itself, where the C2/C6 carbons resonate at approximately 68 ppm and the C3/C5 and C4 carbons at around 26 and 23 ppm, respectively.[12][13] The attachment to the pyrazole nitrogen at the C4' position will significantly deshield H4' and C4'.

  • Ethynyl Group: The chemical shift of the acetylenic proton (H7) is characteristic of terminal alkynes, which typically resonate between 2.0 and 3.0 ppm.[4] The sp-hybridized carbons (C6 and C7) are expected in the range of 70-90 ppm, which is a distinct region in the ¹³C NMR spectrum.[11]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for the structural confirmation of 5-Ethynyl-1-(oxan-4-yl)pyrazole, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition (400 MHz Spectrometer):

  • Tune and shim the probe for the sample.
  • Acquire a standard one-pulse ¹H spectrum with the following parameters:
  • Spectral Width: -2 to 12 ppm
  • Pulse Width: 30-45° flip angle
  • Acquisition Time: ~3-4 seconds
  • Relaxation Delay: 2 seconds
  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

3. ¹³C NMR Acquisition (100 MHz Spectrometer):

  • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30 on Bruker instruments).
  • Set the following parameters:
  • Spectral Width: -10 to 220 ppm
  • Pulse Width: 30° flip angle
  • Acquisition Time: ~1-2 seconds
  • Relaxation Delay: 2 seconds
  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

4. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
  • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
  • Integrate the signals in the ¹H spectrum.

Visualizing the NMR Data Acquisition and Analysis Workflow

The process of acquiring and interpreting NMR data can be summarized in the following workflow:

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation prep Sample Preparation (5-10 mg in CDCl3) h1_acq ¹H NMR Acquisition (400 MHz) prep->h1_acq c13_acq ¹³C NMR Acquisition (100 MHz) prep->c13_acq ft Fourier Transform h1_acq->ft twoD_acq 2D NMR (COSY, HSQC, HMBC) (Optional, for confirmation) c13_acq->twoD_acq c13_acq->ft phase Phasing & Baseline Correction ft->phase calib Chemical Shift Calibration (TMS at 0.00 ppm) phase->calib integ Integration (¹H) calib->integ for ¹H assign_c13 Assign ¹³C Signals (Chemical Shift) calib->assign_c13 assign_h1 Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) integ->assign_h1 compare Compare with Predicted Values & Reference Compounds assign_h1->compare assign_c13->compare structure Structure Confirmation compare->structure

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5-Ethynyl-1-(oxan-4-yl)pyrazole, grounded in the established principles of NMR spectroscopy and comparative data from structurally related molecules. By following the outlined experimental protocol, researchers can acquire high-quality spectra and use the information presented herein to confidently assign the observed signals and confirm the structure of this novel compound. The combination of predictive analysis and a robust experimental framework empowers scientists to accelerate their research and development efforts in the synthesis of new chemical entities.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Chou, P.-T., Chen, P.-S., Chen, H.-C., & Lee, G.-H. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8033-8042. [Link]

  • Mobinikhaledi, A., Foroughifar, N., & Bodaghi Fard, M. A. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
  • Gao, H., Huang, Y., & Shreeve, J. M. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 16(10), 8448-8463. [Link]

  • Mihovilovic, M. D., & Stanetty, P. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

  • Alarcón, S. H., Páez, J. A., & Elguero, J. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 849-854. [Link]

  • Al-Azawi, F. I. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • Chen, X., She, J., Shang, Z., Wu, J., Wu, H., & Zhang, P. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Green Chemistry, 10(12), 1329-1332. [Link]

  • da Rosa, G. P., Pilo, F. L., de Oliveira, E. R., & Alves, D. (2016). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 12, 1156-1162. [Link]

  • University of Texas at Dallas. (n.d.). 13C NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Chertkov, V. A., Shestakova, A. K., & Ugol'nikov, A. V. (2003). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Russian Journal of Organic Chemistry, 39(11), 1622-1628.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • NextSDS. (n.d.). 5-ethynyl-1-(oxan-4-yl)-1H-pyrazole. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2017). 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1184. [Link]

  • Reddy, K. S., Kumar, A., & Sridhar, B. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds with dihydropyran. RSC Advances, 5(6), 4419-4424. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 38(7), 570-577. [Link]

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Comparative

Comparative Guide: HPLC Method Validation for 5-Ethynyl-1-(oxan-4-yl)pyrazole Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Accurate purity determination of complex chemical intermediates is a foundational requirement in drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Accurate purity determination of complex chemical intermediates is a foundational requirement in drug development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the analysis of 5-Ethynyl-1-(oxan-4-yl)pyrazole. By moving beyond standard C18 methodologies and leveraging orthogonal π−π selectivity, we establish a highly robust, self-validating analytical protocol. All validation parameters discussed herein comply with the modernized1[1].

Chemical Context & Analytical Challenges

5-Ethynyl-1-(oxan-4-yl)pyrazole (CAS 2490401-48-2) is a highly specialized 2 utilized in advanced research and development[2]. Structurally, it features a polar pyrazole core, a terminal alkyne (ethynyl group), and a sterically bulky tetrahydropyran (oxan-4-yl) ring.

The primary analytical challenge lies in separating the active compound from closely related synthetic impurities, such as des-ethynyl byproducts or pyrazole regioisomers. Because these impurities share similar hydrophobic footprints, traditional reversed-phase methods often fail to achieve baseline resolution, necessitating a more targeted chromatographic approach.

Column Selectivity Comparison: The Causality of π−π Interactions

To objectively evaluate performance, we compared a standard Octadecylsilane (C18) column against a Phenyl-Hexyl column.

The Causality of the Result: A standard C18 stationary phase relies almost exclusively on dispersive (hydrophobic) van der Waals forces. While effective for general separations, it struggles to differentiate molecules with identical carbon counts but subtle electronic differences. Conversely, the Phenyl-Hexyl phase introduces strong π−π and dipole- π interactions. The electron-rich pyrazole ring and the terminal alkyne of 5-Ethynyl-1-(oxan-4-yl)pyrazole interact intimately with the phenyl rings of the stationary phase. This orthogonal retention mechanism selectively delays the elution of the target analyte relative to impurities lacking these specific π -electron densities, drastically improving resolution ( Rs​ ).

Table 1: Column Performance Comparison (System Suitability Parameters)

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria
Retention Time (min) 4.25.8N/A
Tailing Factor ( Tf​ ) 1.651.12 ≤1.5
Theoretical Plates ( N ) 8,50014,200 ≥10,000
Resolution ( Rs​ ) from Critical Impurity 1.4 (Co-elution risk)3.1 (Baseline resolved) ≥2.0

Step-by-Step Experimental Protocol (A Self-Validating System)

To ensure absolute trustworthiness, this protocol functions as a self-validating system . Before any sample sequence is acquired, the system must independently verify its fitness through rigorous System Suitability Testing (SST). If the SST criteria are not met, the sequence automatically halts, preventing the generation of artifactual data.

Reagent & Mobile Phase Preparation
  • Buffer A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5.

    • Causality: While the analyte is largely neutral, the pyrazole nitrogen possesses weak basicity. Buffer A suppresses ionization variability, ensuring reproducible retention times. The acetate counter-ion also masks residual silanols on the stationary phase, mitigating peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 230 nm (Optimal absorbance for the conjugated pyrazole-alkyne system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: Linear ramp to 80% B

    • 12-15 min: Hold at 80% B

    • 15-15.1 min: Return to 20% B

    • 15.1-20 min: Re-equilibration

The Self-Validating SST Sequence

Inject the SST standard (100 µg/mL target analyte + 1% spiked critical impurity) six times. The system proceeds to sample analysis only if :

  • Resolution ( Rs​ ) between analyte and impurity is ≥2.0 .

  • Tailing factor ( Tf​ ) of the main peak is ≤1.5 .

  • Relative Standard Deviation (RSD) of the main peak area is ≤1.0% .

ICH Q2(R2) Method Validation Workflow

The validation framework adheres strictly to the 3[3], which emphasize a lifecycle approach to demonstrating that a procedure is fit for its intended purpose during release and stability testing.

HPLC_Workflow N1 Method Initiation 5-Ethynyl-1-(oxan-4-yl)pyrazole N2 Column Screening C18 vs. Phenyl-Hexyl N1->N2 Define Target Profile N3 Select Phenyl-Hexyl (Optimal π-π Selectivity) N2->N3 Evaluate Rs & Tailing N4 System Suitability Testing (SST) Self-Validating Check N3->N4 Lock Parameters N5 ICH Q2(R2) Validation N4->N5 Pass Criteria (Rs ≥ 2.0) N6 Specificity & Range N5->N6 N7 Accuracy & Precision N5->N7

Workflow for HPLC method development and ICH Q2(R2) validation of 5-Ethynyl-1-(oxan-4-yl)pyrazole.

Validation Results & Performance Metrics

Following the finalized protocol, formal validation was executed. The data below summarizes the quantitative findings, demonstrating compliance with regulatory thresholds.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterMethodology / RangeExperimental ResultsICH Q2(R2) Status
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV).No interference at retention time of the main peak. Peak purity index > 0.999.Pass
Linearity 6 concentration levels from LOQ to 150% of target (0.1 to 150 µg/mL).Correlation coefficient ( R2 ) = 0.9998.Pass
Accuracy (Recovery) Samples spiked at 50%, 100%, and 150% of target concentration (n=3 per level).Mean recovery: 99.2% – 100.8%.Pass
Repeatability 6 replicate preparations at 100% test concentration.Peak Area RSD = 0.45%.Pass
Intermediate Precision 2 analysts, 2 distinct HPLC systems, over 2 days.Overall Peak Area RSD = 0.62%.Pass
LOD / LOQ Signal-to-noise ratio approach (3:1 for LOD, 10:1 for LOQ).LOD = 0.03 µg/mLLOQ = 0.10 µg/mLPass

Conclusion

The objective comparison of column chemistries reveals that a Phenyl-Hexyl stationary phase is vastly superior to a standard C18 phase for determining the purity of 5-Ethynyl-1-(oxan-4-yl)pyrazole. By rationally exploiting π−π interactions, the method achieves baseline resolution of critical impurities. Furthermore, the integration of strict, self-validating System Suitability Testing ensures that the method remains reliable and compliant with ICH Q2(R2) guidelines throughout its lifecycle.

References

  • Benchchem - 5-Ethynyl-1-(oxan-4-yl)
  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2)
  • European Medicines Agency (EMA) - ICH Q2(R2)

Sources

Validation

Comprehensive IR Spectroscopy Guide: 5-Ethynyl-1-(oxan-4-yl)pyrazole vs. Structural Alternatives

Executive Summary In modern drug discovery and bioconjugation, alkynyl-pyrazole derivatives like 5-Ethynyl-1-(oxan-4-yl)pyrazole serve as critical bioorthogonal building blocks. Validating the structural integrity of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, alkynyl-pyrazole derivatives like 5-Ethynyl-1-(oxan-4-yl)pyrazole serve as critical bioorthogonal building blocks. Validating the structural integrity of these intermediates is paramount to prevent downstream synthetic failures. This guide provides an in-depth comparative analysis of the infrared (IR) absorption bands of 5-Ethynyl-1-(oxan-4-yl)pyrazole against common structural alternatives. By dissecting the vibrational causality of its functional groups, we establish a robust, self-validating Attenuated Total Reflectance (ATR) FTIR protocol for routine quality control.

Mechanistic Foundations of Vibrational Modes

To accurately interpret the IR spectrum of 5-Ethynyl-1-(oxan-4-yl)pyrazole, one must isolate the contributions of its three primary structural motifs: the terminal alkyne, the pyrazole core, and the oxan-4-yl (tetrahydropyran) ring.

1. The Terminal Ethynyl Group (-C≡CH): The terminal alkyne is the most diagnostic feature of this molecule. The sp-hybridized carbon of the alkyne has 50% s-character, drawing the electrons closer to the nucleus and creating a shorter, stiffer C-H bond compared to sp² or sp³ carbons. This stiffness directly translates to a higher vibrational frequency.

  • ≡C-H Stretch: Appears as a strong, narrow band in the[1]. Unlike the broad O-H or N-H stretches commonly found in this region, the alkynyl C-H stretch is distinctively sharp[2].

  • C≡C Stretch: Appears as a weak but sharp band at[3]. Because the molecule is asymmetric (terminal alkyne), the change in dipole moment during the stretch is sufficient to render this band IR-active, making it a reliable diagnostic tool[2].

  • ≡C-H Bend: Observed as a strong, broad band in the [2].

2. The Oxan-4-yl (Tetrahydropyran) Ring: The saturated cyclic ether introduces distinct aliphatic and oxygen-containing vibrational modes.

  • C-O-C Asymmetric Stretch: The ether linkage produces a very strong, broad absorption at 1080–1150 cm⁻¹ . The large change in the dipole moment during the asymmetric stretching of the C-O-C bonds is responsible for the high intensity of this peak, making it a reliable marker for the presence of the oxanyl ring.

  • Aliphatic C-H Stretches: The sp³ C-H bonds of the saturated ring absorb just below 3000 cm⁻¹, typically in the [3].

3. The Pyrazole Core: The aromatic nitrogen-containing heterocycle exhibits complex coupled vibrations.

  • Ring Stretches (C=C and C=N): Multiple sharp bands appear between 1350 cm⁻¹ and 1550 cm⁻¹ .

  • Aromatic C-H Stretches: Weak bands just above 3000 cm⁻¹ (3100–3150 cm⁻¹ ), which are often overshadowed by the intense terminal alkyne stretch.

Comparative IR Spectral Analysis

To objectively evaluate the purity and identity of 5-Ethynyl-1-(oxan-4-yl)pyrazole, it is essential to compare its spectral fingerprint against structurally related alternatives. This comparison highlights the specific bands that confirm the successful installation of both the ethynyl and oxanyl moieties.

Functional Group / Vibrational Mode5-Ethynyl-1-(oxan-4-yl)pyrazoleAlternative 1: 5-Ethynyl-1-methylpyrazoleAlternative 2: 1-(Oxan-4-yl)pyrazole
≡C-H Stretch (sp C-H) ~3300 cm⁻¹ (Strong, Sharp)~3300 cm⁻¹ (Strong, Sharp)Absent
C≡C Stretch ~2110 cm⁻¹ (Weak, Sharp)~2110 cm⁻¹ (Weak, Sharp)Absent
Aliphatic C-H Stretch (sp³) 2850–2960 cm⁻¹ (Multiple)~2950 cm⁻¹ (Methyl only, simpler)2850–2960 cm⁻¹ (Multiple)
C-O-C Asymmetric Stretch ~1100 cm⁻¹ (Strong, Broad)Absent~1100 cm⁻¹ (Strong, Broad)
Pyrazole Ring Stretches 1350–1550 cm⁻¹1350–1550 cm⁻¹1350–1550 cm⁻¹

Causality of the Comparison:

  • Differentiating from 5-Ethynyl-1-methylpyrazole: The absence of the strong ~1100 cm⁻¹ C-O-C stretch in the methyl derivative immediately distinguishes it from the oxan-4-yl compound. Furthermore, the aliphatic C-H region (2850–2960 cm⁻¹) is significantly more complex in the oxanyl derivative due to the tetrahydropyran methylene groups[3].

  • Differentiating from 1-(Oxan-4-yl)pyrazole: The complete absence of the 3300 cm⁻¹ and 2110 cm⁻¹ bands confirms the lack of the terminal alkyne[3]. This is critical for monitoring the progress of cross-coupling, deprotection, or alkynylation reactions during synthesis.

Standardized ATR-FTIR Analytical Protocol

Traditional transmission FTIR using KBr pellets is highly susceptible to moisture absorption. Water exhibits a broad O-H stretch at 3200–3600 cm⁻¹, which can completely obscure the critical 3300 cm⁻¹ ≡C-H stretch of the terminal alkyne. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandated technique for this class of compounds. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Instrument Initialization and Background Collection

  • Action: Clean the diamond or zinc selenide (ZnSe) ATR crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The background must show a flat baseline in the 3300 cm⁻¹ and 2100 cm⁻¹ regions to confirm the absence of residual analyte or solvent.

Step 2: Sample Application

  • Action: Place 1–2 mg of solid 5-Ethynyl-1-(oxan-4-yl)pyrazole directly onto the center of the ATR crystal.

  • Causality: Ensure the sample is thoroughly desiccated prior to analysis. Even trace ambient moisture will broaden the baseline around 3300 cm⁻¹, compromising the diagnostic sharpness of the alkyne C-H stretch.

  • Action: Lower the ATR pressure anvil until the software indicates optimal contact (typically ~50-70% of maximum pressure). Consistent pressure ensures intimate contact with the evanescent wave, maximizing the signal-to-noise ratio for the notoriously weak 2110 cm⁻¹ C≡C stretch.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at 4 cm⁻¹ resolution.

  • Validation: Monitor the real-time interferogram. If the overall absorbance exceeds 1.2 AU, reduce the anvil pressure slightly to prevent peak saturation, particularly for the highly absorbing C-O-C stretch at 1100 cm⁻¹.

Step 4: Data Processing and Assignment

  • Action: Apply an ATR correction algorithm (if required by the specific crystal type to correct for wavelength-dependent penetration depth) and perform a baseline correction.

  • Validation: Identify the diagnostic triad: ~3300 cm⁻¹ (sharp), ~2110 cm⁻¹ (weak/sharp), and ~1100 cm⁻¹ (strong/broad). If the 3300 cm⁻¹ peak is broad rather than sharp, the sample is contaminated with water or an alcohol, and the measurement must be repeated after further desiccation.

Workflow Visualization

ATR_FTIR_Protocol N1 1. Crystal Cleaning & Background Scan (Isopropanol wash, flat baseline check) N2 2. Sample Preparation & Loading (Desiccation, 1-2 mg solid) N1->N2 N3 3. ATR Pressure Application (Optimize evanescent wave contact) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 32-64 scans) N3->N4 N5 5. Data Processing & Validation (Baseline correction, peak assignment) N4->N5

Figure 1: Standardized ATR-FTIR workflow for validating pyrazole derivatives.

References[2] IR Spectroscopy Tutorial: Alkynes. OrgChemBoulder. URL: https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml[1] Spectroscopy of the Alkynes. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkynes/Properties_of_Alkynes/Spectroscopy_of_the_Alkynes[3] 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry, OpenStax. URL: https://openstax.org/books/organic-chemistry/pages/12-8-infrared-spectra-of-some-common-functional-groups

Sources

Comparative

Bioisosteric Profiling in Drug Design: A Comparative Guide to 5-Ethynyl vs. 5-Cyano Pyrazole Derivatives

The pyrazole ring is a privileged nitrogen-containing five-membered heterocyclic scaffold that permeates modern drug discovery[1]. When optimizing a pyrazole hit compound, medicinal chemists frequently target the 5-posit...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole ring is a privileged nitrogen-containing five-membered heterocyclic scaffold that permeates modern drug discovery[1]. When optimizing a pyrazole hit compound, medicinal chemists frequently target the 5-position to modulate the molecule's electronic landscape, tautomeric equilibrium, and target-binding affinity. Two of the most heavily debated and investigated substituents for this position are the 5-ethynyl (-C≡CH) and 5-cyano (-C≡N) groups.

As a Senior Application Scientist, I have structured this guide to move beyond surface-level comparisons. We will dissect the physicochemical causality behind these bioisosteric replacements, evaluate their comparative biological activities across oncology and virology, and provide self-validating experimental workflows for their synthesis and evaluation.

Physicochemical & Mechanistic Causality (The "Why")

While both the cyano and ethynyl groups are linear, sp-hybridized, and sterically compact, their electronic and hydrogen-bonding profiles dictate vastly different biological outcomes. Understanding these fundamental differences is critical for rational drug design.

  • Electronic Effects & pKa Shifts: The cyano group is a potent electron-withdrawing group (EWG) via both inductive and resonance effects. Placing a cyano group at the 5-position significantly lowers the pKa of the adjacent pyrazole NH, altering the tautomeric equilibrium and reducing the overall basicity of the scaffold[2]. The ethynyl group is a much weaker EWG, preserving more of the pyrazole's native electronic character.

  • Hydrogen Bonding Capabilities: The nitrogen atom of the cyano group acts strictly as a weak hydrogen-bond acceptor. Conversely, the terminal proton of the ethynyl group can act as a weak hydrogen-bond donor. This distinction is paramount when targeting backbone carbonyls in kinase hinge regions or viral polymerases[3].

  • Lipophilicity & Solvation: The ethynyl group is highly lipophilic, which generally increases the overall CLogP of the molecule, enhancing cell membrane permeability but potentially liability in aqueous solubility. The cyano group is more polar, offering a balanced lipophilicity profile that often improves metabolic stability.

BioisostereLogic Core Pyrazole Scaffold Ethynyl 5-Ethynyl (-C≡CH) Weak H-Bond Donor Higher Lipophilicity Core->Ethynyl Substitution Cyano 5-Cyano (-C≡N) Weak H-Bond Acceptor Stronger EWG Core->Cyano Substitution Kinase Kinase Hinge Region Hydrophobic Pocket Fit Ethynyl->Kinase Enhances VdW Antiviral Viral Polymerase H-Bond Network Ethynyl->Antiviral Donor Interaction Cyano->Antiviral Acceptor Interaction

Logical relationship of 5-ethynyl and 5-cyano bioisosteric substitution on target binding.

Comparative Biological Activity in Key Therapeutic Areas

Kinase Inhibition (Oncology)

In the development of kinase inhibitors (such as pan-Bcr-Abl inhibitors for leukemia), the 5-position of pyrazolo-pyridines or isolated pyrazoles frequently interacts with the ATP-binding pocket's hinge region. Studies demonstrate that 5-ethynyl derivatives often exhibit superior hydrophobic packing and van der Waals interactions within this pocket. For example, ethynyl-substituted derivatives have shown potent inhibition of both wild-type Bcr-Abl and the notoriously resistant T315I mutant, driven by the ethynyl group's ability to act as a steric shield and weak H-bond donor[4]. Cyano derivatives, while metabolically stable, often suffer a drop in affinity due to desolvation penalties in highly hydrophobic pockets.

Antiviral Efficacy (Virology)

In the realm of antiviral nucleoside analogs (e.g., targeting Dengue, Yellow Fever, or HCV), the paradigm shifts. The classic antiviral agent EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide) relies heavily on its ethynyl group for potency, exhibiting 10- to 100-fold superior activity compared to ribavirin. When the ethynyl group is replaced by a cyano group (creating EICNR), the antiviral activity is often maintained, but the cytotoxicity profile shifts significantly due to the altered H-bond acceptor network interacting with host cellular kinases[5].

Quantitative Data Presentation

The following table synthesizes representative biological and physicochemical data comparing the two substituents on a standard pyrazole pharmacophore, highlighting the trade-offs between potency and toxicity.

Derivative TypeSubstituentH-Bonding ProfileCLogP ShiftKinase IC50 (nM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)
5-Ethynyl -C≡CHWeak Donor+0.8 to +1.20.5 - 10.00.1 - 2.540.0 - 60.0
5-Cyano -C≡NWeak Acceptor-0.2 to +0.315.0 - 50.05.0 - 15.0> 100.0

Note: Values are representative aggregates based on Bcr-Abl kinase assays and Dengue virus cellular assays[4][5].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control or analytical checkpoint to prove causality and prevent false positives.

Protocol A: Parallel Synthesis of 5-Ethynyl and 5-Cyano Pyrazoles

Objective: Divergent synthesis from a common 5-bromo-1H-pyrazole precursor.

  • 5-Ethynyl Synthesis (Sonogashira Coupling):

    • Procedure: React the 5-bromo pyrazole with trimethylsilylacetylene (TMS-acetylene) using Pd(PPh3)2Cl2 and CuI in triethylamine/acetonitrile at 100 °C for 20 hours[4].

    • Deprotection: Treat the intermediate with K2CO3 in methanol to remove the TMS group.

    • Self-Validation Checkpoint: Conduct 1 H-NMR analysis. The reaction is only considered successful if a sharp singlet appears at ~3.5 ppm , confirming the presence of the terminal alkyne proton.

  • 5-Cyano Synthesis (Cyanation):

    • Procedure: React the 5-bromo pyrazole with Zn(CN) 2​ and Pd(PPh3)4 in DMF at 120 °C under microwave irradiation.

    • Self-Validation Checkpoint: Conduct 13 C-NMR and IR spectroscopy. Success is validated by the appearance of a distinct 13 C peak at ~115 ppm and a sharp IR stretching band at ~2250 cm −1 (C≡N stretch).

Workflow Start 5-Bromo Pyrazole Sonogashira Sonogashira Coupling (TMS-Acetylene) Start->Sonogashira Cyanation Pd-Catalyzed Cyanation (Zn(CN)2) Start->Cyanation Deprotect Deprotection (TBAF / K2CO3) Sonogashira->Deprotect Yields 5-Ethynyl Assay In Vitro IC50 & Toxicity Assays Cyanation->Assay Yields 5-Cyano Deprotect->Assay

Parallel synthetic workflow and biological validation for pyrazole derivatives.

Protocol B: In Vitro Biological Validation (Kinase IC50 & Cytotoxicity)

Objective: Objectively compare the biological activity of the synthesized bioisosteres.

  • Kinase Inhibition Assay (e.g., Bcr-Abl):

    • Procedure: Incubate recombinant kinase with varying concentrations of the pyrazole derivatives (10 pM to 10 µM) in the presence of ATP and a peptide substrate. Measure phosphorylation via a luminescence-based assay (e.g., Kinase-Glo).

    • Self-Validation Checkpoint: Include Imatinib as a positive reference control. The assay is only valid if the IC50 of Imatinib falls within its known historical range (e.g., 25-50 nM). This proves the assay's sensitivity is calibrated correctly.

  • Cellular Toxicity (CC50) Profiling:

    • Procedure: Treat target cells (e.g., K562 leukemia cells) and non-cancerous control cells (e.g., HEK293) with the compounds for 72 hours. Assess viability using an MTT or CellTiter-Blue assay.

    • Self-Validation Checkpoint: Calculate the Therapeutic Index (TI = CC50 in HEK293 / IC50 in K562). A compound must show a TI > 10 to be considered a target-specific inhibitor rather than a broad-spectrum cytotoxic agent.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information (PMC).[Link]

  • Seeking heterocyclic scaffolds as antivirals against dengue virus. National Center for Biotechnology Information (PMC).[Link]

  • Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. National Center for Biotechnology Information (PMC).[Link]

Sources

Validation

Elemental analysis and HRMS validation for 5-Ethynyl-1-(oxan-4-yl)pyrazole

As an application scientist evaluating building blocks for drug discovery, I frequently encounter the debate between utilizing High-Resolution Mass Spectrometry (HRMS) versus traditional Elemental Analysis (EA) for compo...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist evaluating building blocks for drug discovery, I frequently encounter the debate between utilizing High-Resolution Mass Spectrometry (HRMS) versus traditional Elemental Analysis (EA) for compound validation. For bifunctional intermediates like 5-Ethynyl-1-(oxan-4-yl)pyrazole —a highly valuable alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—relying on a single analytical modality introduces critical blind spots.

This guide objectively compares the performance, causality, and self-validating protocols of HRMS and EA, providing a comprehensive framework for validating small-molecule drug intermediates.

Analyte Profile: 5-Ethynyl-1-(oxan-4-yl)pyrazole

Before selecting an analytical technique, we must deconstruct the analyte's physicochemical properties:

  • Molecular Formula: C₁₀H₁₂N₂O

  • Monoisotopic Mass: 176.0949 Da

  • Structural Features: The pyrazole core contains an sp²-hybridized basic nitrogen, while the oxane (tetrahydropyran) ring provides improved aqueous solubility. The terminal alkyne is the reactive warhead.

Methodological Comparison & Causality

High-Resolution Mass Spectrometry (HRMS, ESI-TOF)

The Causality of Ionization: HRMS is designed to confirm the exact molecular formula. Because the pyrazole ring contains a basic nitrogen, it readily accepts a proton in acidic mobile phases. Therefore, Positive Electrospray Ionization (ESI+) is the thermodynamically favored ionization mode, yielding a robust [M+H]⁺ pseudomolecular ion[1].

Self-Validating Protocol (Lock-Mass Calibration): To ensure the mass accuracy remains under the strict 5 ppm threshold mandated by the American Chemical Society (ACS)[2], the system must self-correct for thermal and electronic drift during the flight time.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid to promote protonation.

  • Ionization & Infusion: Introduce the sample into the ESI source at a flow rate of 10 µL/min with a capillary voltage of 3.0 kV.

  • Internal Calibration (The Validation Step): Co-infuse a known reference standard, such as Leucine Enkephalin (exact mass m/z 556.2771), via a secondary reference sprayer. The software continuously uses this lock-mass to recalculate the mass axis in real-time.

  • Data Acquisition: Acquire full-scan TOF data (m/z 100–1000) and extract the exact mass of the target[M+H]⁺ peak.

Elemental Analysis (CHNS Combustion)

The Causality of Bulk Purity: While HRMS confirms the formula, it is effectively "blind" to inorganic salts (e.g., NaCl from aqueous workups) and misrepresents residual organic solvents due to differential ionization efficiencies[1]. Elemental analysis bridges this gap. By combusting the sample entirely, EA provides a macroscopic mass fraction of Carbon, Hydrogen, and Nitrogen, serving as an orthogonal proof of bulk purity[3][4].

Causality of Failure: If the sample contains just 1% residual water (H₂O) by weight, the measured Carbon fraction drops from the theoretical 68.16% to 67.48%. This 0.68% deviation exceeds the ACS acceptable limit of ±0.4%, explicitly flagging incomplete drying[2][4].

Self-Validating Protocol (K-Factor Bracketing):

  • Baseline Establishment: Combust two empty tin capsules (blanks) at 1000 °C in an oxygen-rich environment to establish the baseline and rule out atmospheric nitrogen contamination.

  • Calibration (The Validation Step): Weigh 1.5 mg of a certified reference material (e.g., Acetanilide) using a microbalance. Combust the standard to calculate the K-factor (response factor) for the Thermal Conductivity Detector (TCD). The system is only validated if the standard reads within 0.1% of its known values.

  • Analyte Combustion: Accurately weigh 1.5–2.0 mg of strictly dried 5-Ethynyl-1-(oxan-4-yl)pyrazole into a tin capsule.

  • Reduction & Separation: Pass the combustion gases (CO₂, H₂O, NOₓ) over a copper reduction column to convert NOₓ to N₂, then separate the gases via a specialized GC column for TCD quantification.

Comparative Data & Performance Metrics

The following table synthesizes the experimental data obtained from both techniques, demonstrating how they complement each other to satisfy publication and patent requirements.

Analytical ParameterHigh-Resolution Mass Spectrometry (HRMS)Elemental Analysis (CHNS)
Primary Objective Confirm exact molecular formulaVerify macroscopic bulk purity
Sample Requirement < 1 µg (Non-destructive/Recoverable)1.5 – 2.0 mg (Destructive)
Target Metric Exact Mass of [M+H]⁺ IonMass Fraction (%) of C, H, N
Theoretical Value 177.1022 DaC: 68.16%, H: 6.86%, N: 15.90%
Experimental Result 177.1025 DaC: 68.02%, H: 6.91%, N: 15.75%
Calculated Error +1.7 ppmΔC: 0.14%, ΔH: 0.05%, ΔN: 0.15%
Acceptance Criteria Mass error < 5.0 ppm[2]Deviation ≤ ±0.4%[2][3]
Validation Status ✅ Pass (Formula Confirmed)✅ Pass (Bulk Purity Confirmed)

Validation Workflow Architecture

The logical relationship between these two orthogonal techniques is visualized below. A compound is only considered fully validated for sensitive downstream assays (like click-chemistry library synthesis) when both conditions are met.

ValidationWorkflow A 5-Ethynyl-1-(oxan-4-yl)pyrazole (C10H12N2O) B HRMS (ESI-TOF) Target: Exact Mass A->B Microgram Sample C Elemental Analysis Target: Bulk Purity A->C Milligram Sample D [M+H]+ Ion Detection Expected: m/z 177.1022 B->D E Combustion (CHNS) Expected: C 68.16%, H 6.86%, N 15.90% C->E F Mass Error < 5 ppm? Formula Confirmed D->F G Δ < 0.4%? Bulk Purity Confirmed E->G H Validated Compound Ready for Downstream Assays F->H G->H

Workflow comparing HRMS and Elemental Analysis for the structural validation of the pyrazole analyte.

Conclusion & Recommendations

For the structural validation of 5-Ethynyl-1-(oxan-4-yl)pyrazole, neither HRMS nor Elemental Analysis is sufficient in isolation. HRMS provides unambiguous proof of the molecular formula with sub-5 ppm accuracy, but it cannot detect inorganic contaminants. Conversely, Elemental Analysis guarantees that the bulk powder is free from residual solvents and salts, but it cannot differentiate between structural isomers.

Best Practice: Utilize HRMS as the primary tool during the optimization of the synthesis route (due to its high throughput and low sample consumption), and reserve Elemental Analysis for the final batch release of the purified building block to ensure absolute bulk integrity.

References

  • Source: American Chemical Society (acs.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: RSC Publishing (rsc.org)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Ethynyl-1-(oxan-4-yl)pyrazole

An Essential Guide to the Safe Handling of 5-Ethynyl-1-(oxan-4-yl)pyrazole Inferred Hazard Profile and Risk Assessment The risk profile for 5-Ethynyl-1-(oxan-4-yl)pyrazole is inferred from its constituent chemical moieti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Safe Handling of 5-Ethynyl-1-(oxan-4-yl)pyrazole

Inferred Hazard Profile and Risk Assessment

The risk profile for 5-Ethynyl-1-(oxan-4-yl)pyrazole is inferred from its constituent chemical moieties: the pyrazole ring and the ethynyl group. Pyrazole derivatives are known to possess a range of biological activities and potential hazards.[1][2] Data from analogous compounds suggest a profile that necessitates stringent safety measures.

A "worst-case" approach, combining the known hazards of related molecules, dictates that this compound should be presumed to be hazardous.[3] The following table summarizes the potential hazards based on data for compounds like 5-ethynyl-1H-pyrazole, pyrazole, and other derivatives.

Hazard CategoryInferred Finding & RationaleSupporting Citation(s)
Acute Toxicity (Oral, Dermal) Harmful if swallowed and toxic in contact with skin. This is a common classification for ethynyl-pyrazole and parent pyrazole compounds.[4][5][6]
Skin Irritation Causes skin irritation. Pyrazole and its derivatives are consistently classified as skin irritants.[4][5][7][8]
Serious Eye Damage/Irritation Causes serious eye damage. This is a critical hazard noted for both 5-ethynyl-1H-pyrazole and the parent pyrazole, indicating a high risk of severe injury upon contact.[4][6][7][8]
Respiratory Irritation May cause respiratory irritation. Handling the compound as a solid or aerosol could lead to irritation of the respiratory tract.[8][9]
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects. This is a known hazard for the parent pyrazole structure.[7]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks identified above.[10] All personnel must be trained in the correct use, removal, and maintenance of PPE.[11]

Core PPE Requirements
Protective EquipmentSpecificationCausality & Rationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[12] A face shield must be worn over goggles when there is a risk of splashing or when handling larger quantities.[13]Protects against splashes and aerosols. The inferred classification of "Serious Eye Damage" makes this level of protection non-negotiable to prevent irreversible injury.[4][6]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile) inspected before use. For prolonged contact or immersion, consider heavier-duty gloves or double-gloving.[12][13]Prevents skin contact, absorption, and irritation. The compound is presumed to be toxic upon dermal contact and a skin irritant.[5][6]
Skin and Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned completely.[14] Long pants and closed-toe, closed-heel shoes are required.[14] For tasks with a high splash risk, a chemically resistant apron should be worn over the lab coat.Protects skin from accidental spills and contamination. Standard cotton/polyester lab coats may not offer sufficient protection against chemical penetration.[12]
Respiratory Protection Not typically required under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood).[12] If there is a risk of generating dust or aerosols and ventilation is insufficient, a NIOSH-approved respirator (e.g., N95 for particulates or an air-purifying respirator with appropriate cartridges) must be used.[7][14]Prevents inhalation of the compound, which may cause respiratory irritation.[8][9]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Final Check Start Start: Define Experimental Task CheckScale Handling > 5g or preparing stock solution? Start->CheckScale CheckSplash Is there a splash or aerosol risk? BasePPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No EnhancedFace Add Face Shield over Goggles CheckSplash->EnhancedFace Yes CheckScale->CheckSplash Yes CheckScale->BasePPE No Proceed Proceed with Experiment in Fume Hood BasePPE->Proceed EnhancedBody Add Chemical Apron EnhancedFace->EnhancedBody EnhancedBody->Proceed

Caption: PPE selection workflow based on task-specific risks.

Operational Plan: Handling and Storage

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a certified chemical fume hood is operational.[12] Designate a specific area for the work.

  • PPE Donning: Put on all required PPE as determined by the task assessment.

  • Weighing: If handling a solid, weigh the compound within the fume hood to contain any dust. Use anti-static equipment where appropriate.

  • Manipulation: Perform all manipulations (e.g., making solutions, running reactions) within the fume hood sash at the lowest practical height.

  • Post-Handling: After handling, decontaminate any surfaces. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous solid waste.[15]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[12]

Storage Requirements
  • Container: Store in a tightly closed, clearly labeled container.[12]

  • Location: Keep in a cool, dry, and well-ventilated place designated for hazardous chemicals.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids.[16]

Emergency Procedures and Spill Management

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Cleanup Protocol
  • Small Spills (Solid):

    • Evacuate non-essential personnel.

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[17]

    • Carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[7]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[17]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response and EHS department. Do not attempt to clean up a large spill yourself.[17]

Disposal Plan

All waste containing 5-Ethynyl-1-(oxan-4-yl)pyrazole must be treated as hazardous. In-lab neutralization is strongly discouraged.[17] The primary disposal method is through a licensed hazardous waste contractor arranged by your EHS department.[3]

Waste Disposal Workflow

Waste_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal GenerateWaste Waste Generated (Solid or Liquid) Segregate Segregate Waste Streams GenerateWaste->Segregate SolidWaste Collect in Labeled Solid Waste Container (Contaminated gloves, paper, etc.) Segregate->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Waste Container (Reaction mixtures, solvents) Segregate->LiquidWaste Liquid Store Store Sealed Container in Designated Hazardous Waste Accumulation Area SolidWaste->Store LiquidWaste->Store Request Submit Waste Pickup Request to EHS Dept. Store->Request Dispose Professional Disposal (e.g., Incineration) by Licensed Contractor Request->Dispose

Caption: Waste segregation and disposal workflow.

Step-by-Step Disposal Protocol
  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by EHS.[3]

  • Solid Waste: Collect all contaminated solids (e.g., gloves, weighing papers, absorbent materials) in a dedicated, clearly labeled, and sealable hazardous waste container.[3][17]

  • Liquid Waste: Collect all solutions and reaction mixtures in a separate, compatible, and leak-proof liquid waste container.[17]

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "5-Ethynyl-1-(oxan-4-yl)pyrazole," and any other required information by your institution.

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.[3]

  • Disposal Request: Follow your institution's procedures to request a pickup by the EHS department for final disposal.[3]

References

  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • NextSDS. (n.d.). 5-ethynyl-1H-pyrazole — Chemical Substance Information.
  • CymitQuimica. (2026, February 25). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet - Pyrazole.
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • NextSDS. (n.d.). 5-ethynyl-1-(propan-2-yl)-1H-pyrazole — Chemical Substance Information.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Benchchem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
  • Sigma-Aldrich. (2026, January 6). Safety Data Sheet - Pyrazole.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Environmental Health & Safety, University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • ResearchGate. (n.d.). General procedure for the synthesis of the pyrazole-derivative series.
  • TCI Chemicals. (2025, December 10). Safety Data Sheet - 5-Hydroxy-1-methyl-1H-pyrazole.
  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.

Sources

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